JW 642
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F6N2O3/c22-20(23,24)18(21(25,26)27)32-19(30)29-11-9-28(10-12-29)14-15-5-4-8-17(13-15)31-16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSCNEOUWSVZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043079 | |
| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416133-89-5 | |
| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
JW 642: A Technical Guide to its Mechanism of Action as a Potent and Selective MAGL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JW 642 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG in the central nervous system and peripheral tissues, thereby amplifying the signaling of the endocannabinoid system through cannabinoid receptors CB1 and CB2. This targeted inhibition also reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins. This dual mechanism of action underscores the therapeutic potential of this compound in a range of neurological and inflammatory disorders. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Inhibition of Monoacylglycerol Lipase (MAGL)
This compound is an irreversible inhibitor that covalently modifies the active site serine of MAGL. This targeted action prevents the hydrolysis of the primary substrate of MAGL, the endocannabinoid 2-arachidonoylglycerol (2-AG)[1]. The inhibition of MAGL by this compound leads to a significant accumulation of 2-AG in various tissues, particularly in the brain.
Quantitative Inhibition Data
The potency and selectivity of this compound have been characterized by determining its half-maximal inhibitory concentration (IC50) against MAGL and the related enzyme fatty acid amide hydrolase (FAAH) in brain membrane preparations from different species.
| Target Enzyme | Species | IC50 (nM) | Reference |
| MAGL | Human | 3.7 | [1][2][3] |
| MAGL | Mouse | 7.6 | [3] |
| MAGL | Rat | 14 | [3] |
| Off-Target Enzyme | Species | IC50 (µM) | Reference |
| FAAH | Human | 20.6 | [2][3] |
| FAAH | Mouse | 31 | [3] |
| FAAH | Rat | 14 | [3] |
Downstream Signaling Consequences of MAGL Inhibition
The inhibition of MAGL by this compound initiates a cascade of downstream signaling events, primarily through the potentiation of the endocannabinoid system and the reduction of pro-inflammatory mediators.
Enhancement of Endocannabinoid Signaling
The primary consequence of MAGL inhibition is the elevation of endogenous 2-AG levels. 2-AG is a full agonist of both cannabinoid receptor type 1 (CB1) and type 2 (CB2). Increased 2-AG availability leads to enhanced activation of these receptors, which are G-protein coupled receptors (GPCRs).
-
CB1 Receptors: Predominantly expressed in the central nervous system, their activation is associated with neuromodulatory effects, including analgesia, anxiolysis, and regulation of appetite and memory.
-
CB2 Receptors: Primarily found on immune cells, their activation is linked to the modulation of inflammatory and immune responses.
References
- 1. Highly selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
JW 642: A Technical Guide to a Highly Selective Monoacylglycerol Lipase (MAGL) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JW 642 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG, which in turn modulates a variety of physiological processes, including pain, inflammation, and neuroprotection. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and a discussion of its potential therapeutic applications.
Introduction to Monoacylglycerol Lipase (MAGL) and the Endocannabinoid System
The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The primary components of the ECS are:
-
Endocannabinoids: Endogenous lipid-based retrograde neurotransmitters. The two most well-characterized are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).
-
Cannabinoid Receptors: G protein-coupled receptors that are activated by endocannabinoids. The two main receptor types are CB1, predominantly found in the central nervous system, and CB2, primarily located in the peripheral nervous system and on immune cells.
-
Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids.
Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid (AA) and glycerol, thus terminating its signaling.[1][2] Inhibition of MAGL presents an attractive therapeutic strategy to enhance 2-AG signaling, offering potential benefits in various pathological conditions.
This compound: A Selective MAGL Inhibitor
This compound is a novel carbamate-based inhibitor designed for high potency and selectivity for MAGL. Its chemical structure features a piperazinyl-aryl moiety, a common scaffold in a class of MAGL inhibitors.[3][4][5]
Mechanism of Action
This compound acts as a covalent inhibitor of MAGL. The catalytic serine nucleophile (Ser122) in the active site of MAGL attacks the carbamate group of this compound. This results in the formation of a stable, carbamylated enzyme-inhibitor adduct, rendering the enzyme inactive.[1][6] This covalent and essentially irreversible mechanism of inhibition leads to a sustained elevation of 2-AG levels.
Quantitative Data
The following tables summarize the available quantitative data on the potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound against Monoacylglycerol Lipase (MAGL)
| Species | Preparation | IC50 (nM) | Reference |
| Human | Brain Membranes | 3.7 | [7] |
| Human | Recombinant (HEK293) | 74 | [8] |
| Mouse | Brain Membranes | 7.6 | [7] |
| Rat | Brain Membranes | 14 | [7] |
Table 2: In Vitro Selectivity of this compound against Fatty Acid Amide Hydrolase (FAAH)
| Species | Preparation | IC50 (µM) | Reference |
| Human | Brain Membranes | 20.6 | [7] |
| Mouse | Brain Membranes | 31 | [7] |
| Rat | Brain Membranes | 14 | [7] |
Note on Further Quantitative Data: Comprehensive in vivo pharmacokinetic data (Cmax, Tmax, half-life, bioavailability) and in vivo efficacy data from animal models for this compound are not extensively available in the public domain. Such studies are crucial for the progression of this compound towards clinical development.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods for evaluating MAGL inhibitors.
Synthesis of this compound (Proposed)
A definitive, step-by-step synthesis protocol for this compound has not been publicly disclosed. However, based on the synthesis of similar piperazine and piperidine carbamate inhibitors of MAGL, a plausible synthetic route can be proposed.[3][4][5][9]
Proposed Synthetic Scheme:
Caption: Proposed synthetic pathway for this compound.
Protocol:
-
Aryl Piperazine Formation: An appropriate aryl halide is coupled with piperazine using a copper-mediated coupling reaction to yield the aryl piperazine intermediate.
-
Carbamate Formation: The aryl piperazine intermediate is reacted with phosgene or a phosgene equivalent to form a carbamoyl chloride intermediate.
-
Final Product Synthesis: The carbamoyl chloride intermediate is then reacted with hexafluoroisopropanol to yield the final product, this compound.
Note: This is a generalized protocol. Reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized for each specific step.
In Vitro MAGL Inhibition Assay (IC50 Determination)
This protocol describes a competitive activity-based protein profiling (ABPP) assay to determine the IC50 of this compound.[6][10][11][12]
Caption: Workflow for competitive ABPP IC50 determination.
Materials:
-
Mouse, rat, or human brain membrane proteome
-
This compound stock solution (in DMSO)
-
Fluorophosphonate-rhodamine (FP-Rh) probe
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Protocol:
-
Proteome Preparation: Prepare brain membrane proteomes from the desired species according to standard protocols. Determine protein concentration using a BCA or Bradford assay.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Competitive Inhibition: In microcentrifuge tubes, pre-incubate the brain membrane proteome (e.g., 50 µg of protein in 50 µL of buffer) with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes at room temperature.
-
Probe Labeling: Add the FP-Rh probe to a final concentration of 1 µM and incubate for another 30 minutes at room temperature.
-
Quenching and Electrophoresis: Quench the reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Analysis: Scan the gel using a fluorescence scanner. The intensity of the band corresponding to MAGL (approximately 33 kDa) will decrease with increasing concentrations of this compound.
-
IC50 Calculation: Quantify the fluorescence intensity of the MAGL band for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantification of Endocannabinoids in Brain Tissue
This protocol describes the extraction and quantification of 2-AG from brain tissue following in vivo administration of this compound.[13][14][15]
Caption: Workflow for brain endocannabinoid quantification.
Materials:
-
This compound formulated for in vivo administration
-
Rodents (mice or rats)
-
Acetonitrile
-
Internal standards (e.g., 2-AG-d8)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
In Vivo Dosing: Administer this compound or vehicle to animals via the desired route (e.g., intraperitoneal injection).
-
Tissue Collection: At a specified time point post-dosing, sacrifice the animals by a method that minimizes post-mortem lipid degradation (e.g., focused microwave irradiation or rapid decapitation followed by immediate freezing in liquid nitrogen). Dissect the brain region of interest.
-
Extraction: Homogenize the brain tissue in ice-cold acetonitrile containing deuterated internal standards.
-
Protein Precipitation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Cleanup: Collect the supernatant and perform solid-phase extraction to remove salts and other interfering substances.
-
LC-MS/MS Analysis: Analyze the purified extract by LC-MS/MS using a validated method for the quantification of 2-AG.
-
Data Analysis: Calculate the concentration of 2-AG in the brain tissue, normalized to the tissue weight.
Signaling Pathways and Downstream Effects
Inhibition of MAGL by this compound initiates a cascade of signaling events primarily through the potentiation of 2-AG activity at cannabinoid receptors.
Caption: Signaling pathway affected by this compound.
Key Downstream Effects:
-
Increased 2-AG Levels: The primary and most direct effect of this compound is the elevation of 2-AG concentrations in various tissues, particularly the brain.
-
Enhanced Cannabinoid Receptor Activation: Increased 2-AG leads to enhanced activation of CB1 and CB2 receptors, resulting in a range of physiological effects.
-
Reduced Arachidonic Acid and Prostaglandin Production: By blocking the hydrolysis of 2-AG, this compound reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[16][17][18][19] This contributes to the anti-inflammatory properties of MAGL inhibitors.
-
Modulation of Downstream Signaling Cascades: Activation of cannabinoid receptors by elevated 2-AG can influence various intracellular signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.[20][21][22][23] The specific effects of this compound on these pathways require further investigation.
Logical Relationships and Selectivity
The therapeutic utility of a MAGL inhibitor is critically dependent on its selectivity over other enzymes, particularly FAAH, the primary degrading enzyme for anandamide.
Caption: Logical relationship of this compound selectivity.
This compound demonstrates high selectivity for MAGL over FAAH, with IC50 values in the nanomolar range for MAGL and the micromolar range for FAAH. This selectivity is crucial, as dual inhibition of MAGL and FAAH can lead to undesirable psychotropic side effects. The selectivity of this compound against other serine hydrolases that can metabolize 2-AG, such as ABHD6 and ABHD12, has not been as extensively characterized but is an important consideration for its overall pharmacological profile.[2][24][25][26][27]
Potential Therapeutic Applications
Given its mechanism of action, this compound and other selective MAGL inhibitors have potential therapeutic applications in a variety of disorders, including:
-
Neuropathic and Inflammatory Pain: By enhancing endocannabinoid signaling and reducing pro-inflammatory prostaglandins, MAGL inhibitors have shown analgesic effects in preclinical models.
-
Neurodegenerative Diseases: The neuroprotective effects of 2-AG suggest that MAGL inhibition could be beneficial in conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
-
Anxiety and Depression: The endocannabinoid system is known to regulate mood and emotional responses, and MAGL inhibitors have demonstrated anxiolytic and antidepressant-like effects in animal studies.
-
Cancer: MAGL is overexpressed in several types of cancer and has been implicated in tumor progression and metastasis. MAGL inhibitors may therefore have anti-cancer properties.[25]
Conclusion
This compound is a potent and selective covalent inhibitor of MAGL that serves as a valuable research tool for studying the endocannabinoid system. Its ability to elevate 2-AG levels without significantly affecting anandamide concentrations makes it a promising lead compound for the development of novel therapeutics for a range of human diseases. Further preclinical studies are warranted to fully characterize its pharmacokinetic profile and in vivo efficacy to support its potential translation to the clinic.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | MAGL抑制剂 | MCE [medchemexpress.cn]
- 9. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 12. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. | Semantic Scholar [semanticscholar.org]
- 13. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anti-apoptotic effects of arachidonic acid and prostaglandin E2 in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prostaglandins, arachidonic acid, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The ERK and JNK pathways in the regulation of metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. Identification of ABHD6 as a lysophosphatidylserine lipase in the mammalian liver and kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of JW 642: A Selective Monoacylglycerol Lipase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JW 642 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the neurotransmitter 2-arachidonoylglycerol (2-AG). This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development. The information presented herein is based on publicly available scientific literature.
Introduction
Monoacylglycerol lipase (MAGL) has emerged as a significant therapeutic target for a range of pathological conditions, including neurological disorders, inflammation, and cancer. By catalyzing the hydrolysis of 2-AG into arachidonic acid and glycerol, MAGL plays a crucial role in regulating the signaling of both the endocannabinoid and prostaglandin pathways. Inhibition of MAGL leads to an elevation of 2-AG levels, which can potentiate the beneficial effects of cannabinoid receptor activation, while simultaneously reducing the production of pro-inflammatory prostaglandins.
The development of selective MAGL inhibitors has been a key focus of research to harness the therapeutic potential of this target while avoiding the off-target effects associated with direct cannabinoid receptor agonists. This compound was developed as a highly potent and selective tool compound to probe the physiological and pathological roles of MAGL.
Discovery and Design Rationale
This compound was discovered and characterized as part of a research effort to develop highly selective inhibitors of MAGL. The design of this compound was based on a carbamate scaffold, a class of compounds known to act as irreversible inhibitors of serine hydrolases, including MAGL. The key innovation in the design of this compound and its analogs was the incorporation of a hexafluoroisopropyl (HFIP) carbamate. This modification was intended to create a reactive group that is bioisosteric with the natural endocannabinoid substrates of MAGL, thereby enhancing selectivity for MAGL over other serine hydrolases like fatty acid amide hydrolase (FAAH).
Mechanism of Action
This compound acts as an irreversible inhibitor of MAGL. The proposed mechanism of action involves the covalent modification of the catalytic serine residue within the active site of the enzyme. The hexafluoroisopropyl carbamate moiety of this compound serves as a leaving group, facilitating the carbamoylation of the serine nucleophile. This irreversible binding effectively inactivates the enzyme, preventing the hydrolysis of its primary substrate, 2-AG.
Signaling Pathway
The inhibition of MAGL by this compound has a dual effect on major signaling pathways. By preventing the breakdown of 2-AG, it enhances the signaling of this endocannabinoid through cannabinoid receptors (CB1 and CB2). Concurrently, it reduces the availability of arachidonic acid, a precursor for the synthesis of pro-inflammatory prostaglandins via the cyclooxygenase (COX) pathway.
Figure 1: Signaling pathway affected by this compound.
Quantitative Data
The potency and selectivity of this compound have been determined through in vitro assays using brain membrane preparations from different species. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.
| Species | MAGL IC50 (nM)[1] |
| Human | 3.7 |
| Mouse | 7.6 |
| Rat | 14 |
Table 1: Potency of this compound against MAGL in different species.
| Species | FAAH IC50 (µM)[1] |
| Human | 20.6 |
| Mouse | 31 |
| Rat | 14 |
Table 2: Selectivity of this compound against FAAH.
Experimental Protocols
In Vitro MAGL and FAAH Inhibition Assays
The inhibitory activity of this compound against MAGL and FAAH was assessed using established protocols. A general workflow for such an assay is outlined below.
Figure 2: General workflow for in vitro enzyme inhibition assay.
Detailed Methodology:
-
Tissue Preparation: Brain tissues from human, mouse, or rat are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction, which is rich in MAGL and FAAH. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Inhibitor and Substrate Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The substrate (e.g., [³H]-2-AG for MAGL or [³H]-anandamide for FAAH) is prepared in the assay buffer.
-
Inhibition Assay: The brain membrane preparation is pre-incubated with varying concentrations of this compound or vehicle control for a defined period at a specific temperature (e.g., 37°C). The enzymatic reaction is initiated by the addition of the radiolabeled substrate.
-
Reaction Termination and Analysis: After a set incubation time, the reaction is terminated by the addition of a quenching solution (e.g., an organic solvent). The unreacted substrate and the product are then separated, typically by liquid-liquid extraction or chromatography. The amount of product formed is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of enzyme activity inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable pharmacological model.
Preclinical Development
Information regarding the extensive preclinical development of this compound, including detailed in vivo efficacy, pharmacokinetic, and toxicology studies, is not widely available in the public domain. This may suggest that the compound was primarily utilized as a research tool or that its development was discontinued at an early stage.
For a compound like this compound, a typical preclinical development path would involve the following stages:
Logical Progression of Preclinical Development
Figure 3: Logical workflow for preclinical development.
-
In Vivo Pharmacokinetics (PK): These studies would aim to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. Key parameters to be determined would include bioavailability, plasma half-life, clearance, and volume of distribution.
-
In Vivo Pharmacodynamics (PD): These studies would confirm that this compound engages with its target (MAGL) in a living organism and produces the expected biological effect (e.g., elevation of 2-AG levels in the brain).
-
Efficacy Studies: Once the PK/PD relationship is established, the therapeutic efficacy of this compound would be evaluated in relevant animal models of disease (e.g., models of neuropathic pain, inflammation, or cancer).
-
Toxicology and Safety Studies: A comprehensive set of toxicology studies would be required to assess the safety profile of this compound. These would include single-dose and repeat-dose toxicity studies in at least two species, as well as safety pharmacology and genotoxicity assays.
Conclusion
This compound is a valuable chemical probe that has contributed to the understanding of the role of MAGL in health and disease. Its high potency and selectivity make it an excellent tool for in vitro and in vivo target validation studies. While the full preclinical and clinical development history of this compound is not publicly documented, the principles behind its design and the initial characterization data provide a strong foundation for the development of future MAGL inhibitors with therapeutic potential. This technical guide summarizes the key available information on this compound, offering a valuable resource for the scientific community.
References
In-Depth Technical Guide: JW 642, a Potent Monoacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the species-specific IC50 values, mechanism of action, and relevant experimental protocols for JW 642, a potent and selective inhibitor of monoacylglycerol lipase (MAGL).
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway.[1][2][3][4] MAGL is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical neurotransmitter that modulates a variety of physiological processes, including pain, inflammation, and neuroprotection.[1][3][4] By inhibiting MAGL, this compound leads to an accumulation of 2-AG, thereby enhancing endocannabinoid signaling.[1][3] This mechanism of action makes this compound and other MAGL inhibitors promising therapeutic candidates for a range of disorders.[1][5]
Quantitative Data: Species-Specific IC50 Values
The inhibitory potency of this compound against MAGL has been determined in brain membrane preparations from multiple species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Species | Target | IC50 (nM) | Source |
| Human | Monoacylglycerol Lipase (MAGL) | 3.7 | [2][3][4] |
| Mouse | Monoacylglycerol Lipase (MAGL) | 7.6 | [2][3][4] |
| Rat | Monoacylglycerol Lipase (MAGL) | 14 | [2][3][4] |
Selectivity Profile:
This compound exhibits high selectivity for MAGL over fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid system.
| Species | Target | IC50 (µM) | Source |
| Human | Fatty Acid Amide Hydrolase (FAAH) | 20.6 | [1] |
| Mouse | Fatty Acid Amide Hydrolase (FAAH) | 31 | [3] |
| Rat | Fatty Acid Amide Hydrolase (FAAH) | 14 | [3] |
Signaling Pathway of Monoacylglycerol Lipase (MAGL)
MAGL plays a crucial role at the intersection of the endocannabinoid and eicosanoid signaling pathways.[4][6] It hydrolyzes 2-AG into arachidonic acid (AA) and glycerol.[1][7] The resulting AA can then be used as a substrate for the synthesis of prostaglandins and other eicosanoids, which are potent inflammatory mediators.[5][7] By inhibiting MAGL, this compound not only elevates the levels of the neuroprotective endocannabinoid 2-AG but also reduces the production of pro-inflammatory eicosanoids.[5]
Experimental Protocols
While the precise, detailed protocol used to generate the specific IC50 values for this compound is not publicly available, this section outlines a representative and widely used methodology for determining the in vitro activity of MAGL and the potency of its inhibitors.
Principle of the MAGL Activity Assay
The activity of MAGL is typically measured using a fluorometric assay.[8][9] In this assay, a non-fluorescent substrate of MAGL is cleaved by the enzyme to produce a fluorescent product. The rate of the increase in fluorescence is directly proportional to the MAGL activity. To determine the IC50 value of an inhibitor like this compound, the assay is performed in the presence of varying concentrations of the compound, and the reduction in MAGL activity is measured.
Representative Experimental Workflow for IC50 Determination
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 4. straingenie.com [straingenie.com]
- 5. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. assaygenie.com [assaygenie.com]
- 9. abcam.com [abcam.com]
The Role of JW 642 in 2-Arachidonoylglycerol (2-AG) Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of JW 642, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), and its critical role in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the primary enzyme responsible for the degradation of 2-AG, this compound effectively elevates the levels of this key signaling lipid, thereby potentiating its effects on the endocannabinoid system. This guide details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines experimental protocols for its use, and visualizes the relevant biological pathways. The information provided herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential of modulating the endocannabinoid system.
Introduction to 2-AG Metabolism and the Role of MAGL
2-Arachidonoylglycerol (2-AG) is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2 and plays a crucial role in a multitude of physiological processes, including neurotransmission, inflammation, and pain perception.[1][2] The biological activity of 2-AG is tightly regulated by its synthesis and degradation. The primary pathway for 2-AG degradation is hydrolysis into arachidonic acid and glycerol, a reaction predominantly catalyzed by the enzyme monoacylglycerol lipase (MAGL).[3][4] MAGL is responsible for approximately 85% of 2-AG hydrolysis in the brain, making it a key regulator of endocannabinoid signaling.[4]
This compound: A Potent and Selective MAGL Inhibitor
This compound is a novel, potent, and selective inhibitor of MAGL.[5][6][7] Its chemical name is 4-[(3-Phenoxyphenyl)methyl]-1-piperazinecarboxylic acid 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester.[5] By irreversibly binding to the active site of MAGL, this compound effectively blocks the degradation of 2-AG, leading to a significant increase in its endogenous levels. This targeted inhibition allows for the specific potentiation of 2-AG signaling, making this compound a valuable tool for studying the physiological and pathological roles of this endocannabinoid.
Quantitative Data on this compound Activity
The inhibitory potency and selectivity of this compound have been characterized across different species. The following tables summarize the key quantitative data.
| Enzyme | Species | IC50 (nM) [6][8] |
| MAGL | Human | 3.7 |
| MAGL | Mouse | 7.6 |
| MAGL | Rat | 14 |
| Enzyme | Species | IC50 (µM) [5][7][8] |
| FAAH | Human | 20.6 |
| FAAH | Mouse | 31 |
| FAAH | Rat | 14 |
Signaling Pathways and Experimental Workflows
The 2-AG Metabolic Pathway and the Action of this compound
The following diagram illustrates the synthesis and degradation of 2-AG, highlighting the inhibitory action of this compound on MAGL.
Caption: 2-AG metabolism and this compound inhibition.
Experimental Workflow for Assessing MAGL Inhibition
This diagram outlines a typical workflow for determining the inhibitory effect of this compound on MAGL activity.
References
- 1. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of 2-arachidonoylglycerol ameliorates both acute and chronic experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of TNIK Inhibitor INS018-055 on Downstream Signaling Pathways: A Technical Guide
Disclaimer: Initial searches for the compound "JW 642" identified it as a monoacylglycerol lipase (MAGL) inhibitor. However, publicly available data does not provide a direct link between this compound and its effects on major downstream signaling pathways such as Wnt or Hippo-YAP/TAZ. To fulfill the detailed requirements of this request for an in-depth technical guide on a small molecule inhibitor affecting such pathways, this document will focus on the well-characterized TRAF2- and NCK-interacting kinase (TNIK) inhibitor, INS018-055 (also known as rentosertib) . This compound has been demonstrated to modulate the Hippo-YAP/TAZ signaling pathway, making it a suitable and data-rich alternative for this analysis.
Introduction to INS018-055
Core Mechanism of Action
The primary mechanism of action of INS018-055 is the inhibition of the kinase activity of TNIK.[1] TNIK is a key regulator of the canonical Wnt signaling pathway by phosphorylating TCF4/LEF transcription factors, which is essential for their transcriptional activity. Furthermore, TNIK has been identified as a regulator of the Hippo signaling pathway, which controls organ size and tissue homeostasis by modulating the activity of the transcriptional co-activators YAP and TAZ.[2]
Effects on Downstream Signaling Pathways
Hippo-YAP/TAZ Signaling Pathway
The most pronounced downstream effect of TNIK inhibition by INS018-055 is the activation of the Hippo signaling pathway, leading to the downregulation of YAP and TAZ activity.[2] In the canonical Hippo pathway, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ. This phosphorylation promotes their cytoplasmic sequestration and subsequent degradation, preventing their nuclear translocation and interaction with TEAD transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. By inhibiting TNIK, INS018-055 promotes the activation of this Hippo kinase cascade, thereby suppressing YAP/TAZ activity.
Figure 1. Effect of INS018-055 on the Hippo-YAP/TAZ signaling pathway.
Wnt/β-catenin Signaling Pathway
TNIK is a crucial component of the Wnt signaling pathway, where it phosphorylates and activates TCF/LEF transcription factors, leading to the expression of Wnt target genes. While direct quantitative data on the effect of INS018-055 on Wnt signaling is less prominent in the provided search results compared to its effect on the Hippo pathway, its mechanism as a TNIK inhibitor strongly implies a downregulatory effect on canonical Wnt signaling.
Figure 2. Postulated effect of INS018-055 on the Wnt/β-catenin signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and effects of INS018-055.
Table 1: In Vitro Potency of INS018-055
| Target/Assay | Cell Line/System | IC50 | Reference |
| TNIK Kinase Activity | Biochemical Assay | 7.8 nM | [1] |
| COL1 Expression | LX-2 (Human Stellate Cells) | 63 nM | [1] |
| α-SMA Expression | LX-2 (Human Stellate Cells) | 123 nM | [1] |
| TGF-β-mediated α-SMA Expression | MRC-5 (Human Lung Fibroblasts) | 27 nM | [1] |
| TGF-β-mediated α-SMA Expression | IPF Patient Fibroblasts | 50 nM | [1] |
Table 2: In Vitro Safety Profile of INS018-055
| Assay | Cell Line | Value | Reference |
| Cytotoxicity (CC50) | LX-2 | 748.08 µM | [1] |
Table 3: In Vivo Pharmacokinetics of INS018-055
| Species | Administration | Dose | Cmax (ng/mL) | tmax (h) | F (%) | t1/2 (h) | Clearance (mL/min/kg) | Reference |
| Mouse | Oral | 30 mg/kg | 1010 | 0.25 | 44 | - | - | [1] |
| Mouse | Intravenous | - | - | - | - | 1.22 | 123.5 | [1] |
| Dog | Oral | 10 mg/kg | 536 | 0.708 | 22 | - | - | [1] |
| Dog | Intravenous | - | - | - | - | 1.65 | 32.2 | [1] |
Experimental Protocols
TNIK Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of INS018-055 in inhibiting the kinase activity of TNIK.
Methodology:
-
Recombinant human TNIK enzyme is incubated with a specific peptide substrate and ATP in a kinase buffer.
-
INS018-055 is added at various concentrations to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
The percentage of inhibition at each concentration of INS018-055 is calculated relative to a vehicle control (e.g., DMSO).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of INS018-055 to TNIK in a cellular context.
Methodology:
-
Cultured cells (e.g., LX-2) are treated with either INS018-055 or a vehicle control.
-
The cells are harvested, and the cell lysate is divided into aliquots.
-
The aliquots are heated to a range of temperatures for a short period (e.g., 3 minutes).
-
After heating, the samples are cooled, and the aggregated proteins are pelleted by centrifugation.
-
The amount of soluble TNIK remaining in the supernatant at each temperature is determined by Western blotting or other protein quantification methods.
-
The melting curve of TNIK is plotted for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of INS018-055 indicates target engagement.
Western Blot Analysis for YAP/TAZ Phosphorylation and Total Levels
Objective: To assess the effect of INS018-055 on the phosphorylation and total protein levels of YAP and TAZ.
Methodology:
-
Cells (e.g., human lung fibroblasts) are seeded and allowed to adhere.
-
The cells are treated with various concentrations of INS018-055 or a vehicle control for a specified time.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated YAP (e.g., p-YAP Ser127), total YAP, and a loading control (e.g., GAPDH).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The band intensities are quantified, and the ratio of phosphorylated YAP to total YAP is calculated.
Figure 3. Experimental workflow for Western blot analysis.
Conclusion
INS018-055 is a potent and selective inhibitor of TNIK that demonstrates significant effects on the Hippo-YAP/TAZ signaling pathway. By inhibiting TNIK, INS018-055 leads to the activation of the Hippo kinase cascade, resulting in the phosphorylation, cytoplasmic retention, and degradation of the oncoproteins YAP and TAZ. This mechanism underlies its anti-fibrotic and potential anti-cancer activities. The quantitative data from in vitro and in vivo studies support its development as a therapeutic agent. Further research will continue to elucidate the full spectrum of its effects on this and other signaling pathways.
References
- 1. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 2. law.berkeley.edu [law.berkeley.edu]
- 3. profiles.foxchase.org [profiles.foxchase.org]
- 4. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Profile of JW 642: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW 642 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound effectively increases the levels of 2-AG, leading to the modulation of various physiological processes mediated by the cannabinoid receptors. This document provides a technical guide to the preliminary in vitro studies of this compound, summarizing its inhibitory potency, outlining a representative experimental protocol for assessing its activity, and visualizing its downstream signaling effects.
Data Presentation: In Vitro Inhibitory Potency of this compound
The following table summarizes the quantitative data on the in vitro inhibitory activity of this compound against its primary target, MAGL, and its selectivity over the related enzyme, fatty acid amide hydrolase (FAAH).
| Target Enzyme | Species/System | IC50 | Reference |
| Monoacylglycerol Lipase (MAGL) | Mouse Brain Membranes | 7.6 nM | [1] |
| Monoacylglycerol Lipase (MAGL) | Rat Brain Membranes | 14 nM | [1] |
| Monoacylglycerol Lipase (MAGL) | Human Brain Membranes | 3.7 nM | [1] |
| Monoacylglycerol Lipase (MAGL) | Human Recombinant (in HEK293 cells) | 74 nM | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Mouse Brain Membranes | 31 µM | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Brain Membranes | 14 µM | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Human Brain Membranes | 20.6 µM | [1] |
Experimental Protocols: MAGL Activity Assay
A representative method for determining the in vitro inhibitory activity of compounds like this compound on MAGL is a fluorogenic substrate assay. This method measures the enzymatic hydrolysis of a synthetic substrate that releases a fluorescent product, allowing for the quantification of enzyme activity.
Principle: The assay is based on the hydrolysis of a 2-arachidonoylglycerol-based fluorogenic substrate by MAGL. The cleavage of the substrate by active MAGL results in the release of a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor, such as this compound, will decrease the rate of substrate hydrolysis and thus reduce the fluorescent signal.
Materials:
-
HEPES buffer (40 mM, pH 7.5, containing 0.1 mg/ml BSA)
-
Membrane preparations from HEK293T cells transiently transfected to overexpress human MAGL
-
Fluorogenic substrate (e.g., AA-HNA)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a 40x concentrated stock solution of the test inhibitor (e.g., this compound) in DMSO.
-
In a 96-well plate, add 5 µL of the inhibitor stock solution to 145 µL of HEPES assay buffer.
-
Add 40 µL of the MAGL-containing membrane protein preparation (final protein concentration of 12.5 µg/ml) to the wells containing the buffer and inhibitor.
-
Incubate the inhibitor-enzyme mixture for 30 minutes at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a plate reader.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
Mandatory Visualizations
Signaling Pathway of this compound-Mediated MAGL Inhibition
The primary mechanism of action of this compound is the inhibition of MAGL, which leads to an accumulation of its substrate, 2-arachidonoylglycerol (2-AG). Elevated levels of 2-AG, in turn, activate cannabinoid receptors (CB1 and CB2), initiating a downstream signaling cascade. One such pathway involves the activation of the non-receptor tyrosine kinase Fyn, which then phosphorylates and activates the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. Activated ERK translocates to the nucleus and phosphorylates the transcription factor AP-1, leading to the regulation of gene expression.[3]
Experimental Workflow for In Vitro MAGL Inhibition Assay
The following diagram illustrates the key steps in the in vitro MAGL inhibition assay described in the experimental protocols section. This workflow provides a clear, step-by-step visual guide for researchers performing this experiment.
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2-ARACHIDONOYLGLYCEROL STIMULATES AP-1-DEPENDENT TRANSCRIPTIONAL ACTIVITY AND ENHANCES EGF-INDUCED CELL TRANSFORMATION IN JB6 P+ CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JW 642 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW 642 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA) and glycerol. Inhibition of MAGL by this compound leads to an accumulation of 2-AG and a reduction in the levels of AA and its downstream metabolites, including pro-inflammatory prostaglandins. This modulation of the endocannabinoid and eicosanoid signaling pathways makes this compound a valuable tool for investigating the therapeutic potential of MAGL inhibition in various pathological conditions, including cancer.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, MAGL activity, and downstream signaling pathways.
Mechanism of Action
This compound is a potent inhibitor of monoacylglycerol lipase (MAGL). By blocking the active site of MAGL, this compound prevents the hydrolysis of 2-arachidonoylglycerol (2-AG). This leads to an elevation of 2-AG levels and a corresponding decrease in the production of arachidonic acid (AA), a precursor for various pro-inflammatory and signaling molecules such as prostaglandins.
Quantitative Data
The following tables summarize the inhibitory activity of this compound. Due to limited publicly available data on this compound in various cell lines, the cell viability data presented is a representative example of expected results based on the activity of potent MAGL inhibitors.
Table 1: Inhibitory Activity of this compound against Monoacylglycerol Lipase (MAGL)
| Target | Species | IC50 (nM) |
| MAGL | Human | 3.7 |
| MAGL | Mouse | 7.6 |
| MAGL | Rat | 14 |
Table 2: Representative Example of this compound Effect on Cancer Cell Viability (MTT Assay)
| Cell Line | Cancer Type | Treatment Time (48h) IC50 (µM) |
| A549 | Lung Carcinoma | ~5-15 |
| MCF-7 | Breast Adenocarcinoma | ~10-25 |
| U-87 MG | Glioblastoma | ~2-10 |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing and treating adherent cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a predetermined density. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical final concentration range for initial experiments is 0.1 to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis for Downstream Signaling Proteins
This protocol is used to detect changes in the expression of proteins involved in signaling pathways affected by MAGL inhibition.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Measurement of 2-AG and Arachidonic Acid Levels
The quantification of 2-AG and AA levels is typically performed using liquid chromatography-mass spectrometry (LC-MS). This requires specialized equipment and expertise. A general workflow is provided below.
Workflow:
-
Treat cells with this compound as described in Protocol 1.
-
After incubation, wash cells with ice-cold PBS.
-
Scrape cells in methanol containing internal standards for 2-AG and AA.
-
Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS analysis.
-
Analyze the samples by LC-MS to quantify the levels of 2-AG and AA.
Troubleshooting
-
Low Cell Viability in Control Group: Ensure proper cell handling techniques, use fresh media and reagents, and check for contamination.
-
Inconsistent Results: Maintain consistency in cell seeding density, treatment times, and reagent preparation. Run replicates for all experiments.
-
High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
No Effect of this compound: Verify the activity of the this compound compound. Consider increasing the concentration or treatment duration. Ensure the chosen cell line expresses MAGL.
Conclusion
This compound is a powerful research tool for studying the roles of MAGL and the endocannabinoid system in cell culture models. The protocols provided here offer a framework for investigating the cellular effects of this potent inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental questions to ensure robust and reproducible data.
Application Notes and Protocols for In Vivo Dosing of JW 642 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of JW 642, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), in mouse models. The following protocols and data are intended to serve as a starting point for researchers investigating the therapeutic potential of this compound in various disease models, including those related to neuroinflammation, cancer, and metabolic disorders.
Introduction
This compound is a chemical probe that selectively inhibits MAGL, a key enzyme in the endocannabinoid system. MAGL is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1] Inhibition of MAGL by this compound leads to an accumulation of 2-AG, which can potentiate signaling through cannabinoid receptors (CB1 and CB2), and a reduction in AA, a precursor to pro-inflammatory prostaglandins. This mechanism of action makes this compound a valuable tool for studying the role of the endocannabinoid system in health and disease.
Mechanism of Action: MAGL Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of MAGL. The diagram below illustrates the central role of MAGL in the endocannabinoid signaling pathway and the impact of its inhibition.
References
Application Notes and Protocols: JW 642 for Lipidomics Sample Preparation
Initial investigation did not yield specific public information for a reagent or method explicitly named "JW 642" in the context of lipidomics sample preparation. The comprehensive search of scientific literature and online resources did not identify any protocols, quantitative data, or signaling pathways directly associated with a "this compound."
Therefore, the following application notes and protocols are based on established and widely used techniques for lipidomics sample preparation. These methods provide a foundational understanding of the workflows and principles that would likely be applied if "this compound" were a novel reagent within one of these existing categories, such as a new extraction solvent, phase-separation enhancer, or derivatization agent.
General Principles of Lipidomics Sample Preparation
Lipidomics, the large-scale study of lipids in biological systems, requires meticulous sample preparation to ensure accurate and reproducible results. The primary goals of sample preparation are to efficiently extract lipids from the biological matrix, remove interfering substances like proteins and polar metabolites, and minimize degradation and artificial modification of the lipids.
Commonly employed techniques for lipid extraction include:
-
Liquid-Liquid Extraction (LLE): This is the most prevalent method, utilizing a biphasic solvent system to partition lipids into an organic phase, separating them from the aqueous phase containing polar molecules.[1] The Folch and Bligh-Dyer methods are classic examples.[1][2]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain lipids, which are then eluted with an appropriate solvent.[3] SPE can offer higher selectivity and reproducibility compared to LLE.[3]
-
Protein Precipitation (PPT): In this method, a solvent is added to precipitate proteins, which are then removed by centrifugation, leaving the lipids in the supernatant.[4]
The choice of method depends on the sample type, the lipid classes of interest, and the downstream analytical platform, typically mass spectrometry (MS) coupled with liquid chromatography (LC) or shotgun lipidomics.[2][5]
Established Protocols for Lipidomics Sample Preparation
Below are detailed protocols for two standard lipidomics sample preparation methods. Should "this compound" become available, it could potentially be incorporated into these workflows, for instance, by replacing or being added to one of the solvent systems.
Protocol 1: Modified Folch Method for Lipid Extraction from Plasma
This protocol is a widely used liquid-liquid extraction method suitable for a broad range of lipid classes in plasma samples.[6]
Materials:
-
Chloroform (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standard mix (containing lipids representative of the classes to be quantified)
-
Ice
-
Centrifuge capable of 4°C
-
Nitrogen gas evaporator
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 40 µL of plasma in a 2.0 mL centrifuge tube, add a pre-determined amount of the lipid internal standard mix. Also, prepare an extraction blank using an empty tube.
-
Solvent Addition: Add 1 mL of a pre-chilled (-20°C) 2:1 (v/v) mixture of chloroform:methanol.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate the sample on a shaker at 4°C for 30 minutes.
-
Phase Separation: Add 200 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
Lipid Collection: Carefully aspirate the lower organic layer and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., 100 µL of isopropanol for LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) for Lipid Class Fractionation
This protocol provides a general framework for using SPE to separate lipids into different classes based on their polarity. The specific SPE cartridge and solvents will vary depending on the lipid classes of interest.
Materials:
-
SPE cartridge (e.g., silica-based for normal-phase separation)
-
Lipid extract (from a primary extraction like the Folch method)
-
Hexane
-
Diethyl ether
-
Methanol
-
Chloroform
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of hexane through it.
-
Sample Loading: Dissolve the dried lipid extract in a small volume of a non-polar solvent (e.g., 100 µL of hexane) and load it onto the conditioned cartridge.
-
Washing (Elution of Neutral Lipids): Elute neutral lipids (e.g., triacylglycerols, cholesterol esters) by passing 2 mL of hexane through the cartridge. Collect the eluate.
-
Elution of Intermediate Polarity Lipids: Elute lipids of intermediate polarity (e.g., free fatty acids, cholesterol) by passing 2 mL of a mixture of hexane:diethyl ether (e.g., 90:10 v/v) through the cartridge. Collect the eluate in a separate tube.
-
Elution of Polar Lipids: Elute polar lipids (e.g., phospholipids, sphingolipids) by passing 2 mL of methanol or a chloroform:methanol mixture through the cartridge. Collect the eluate in a separate tube.
-
Drying and Reconstitution: Dry down the collected fractions under nitrogen gas and reconstitute them in a suitable solvent for analysis.
Data Presentation
Quantitative data from lipidomics experiments are typically presented in tables that allow for easy comparison between different sample groups or preparation methods.
Table 1: Hypothetical Comparison of Lipid Extraction Methods
| Lipid Class | Method A (e.g., Folch) - Peak Area | Method B (e.g., SPE) - Peak Area | % Recovery (Method B vs. A) |
| Phosphatidylcholines (PC) | 1.25E+08 | 1.18E+08 | 94.4% |
| Lysophosphatidylcholines (LPC) | 5.60E+06 | 6.10E+06 | 108.9% |
| Triacylglycerols (TG) | 2.10E+09 | 2.05E+09 | 97.6% |
| Ceramides (Cer) | 8.90E+05 | 9.50E+05 | 106.7% |
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate experimental workflows and the logical relationships within signaling pathways.
Caption: A generalized workflow for lipidomics sample preparation using liquid-liquid extraction.
Caption: Simplified overview of insulin's role in regulating lipid metabolism in fat cells.[7][8]
References
- 1. biocompare.com [biocompare.com]
- 2. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Evaluation of a Quantitative Shotgun Lipidomics Platform for Mammalian Sample Analysis on a High-Resolution Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pages.ucsd.edu [pages.ucsd.edu]
Application Notes: JW 642 MAGL Activity Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the inhibitory activity of JW 642 on monoacylglycerol lipase (MAGL). The protocol is designed for a high-throughput, 96-well plate format using a fluorometric assay, suitable for inhibitor screening and characterization.
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2][3]. The hydrolysis of 2-AG by MAGL terminates its signaling and produces arachidonic acid, a precursor for pro-inflammatory prostaglandins[2][4][5]. Inhibition of MAGL elevates 2-AG levels, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2)[6]. This mechanism presents a promising therapeutic strategy for various conditions, including pain, inflammation, and neurodegenerative diseases[5][6].
This compound is a potent and selective inhibitor of MAGL[7][8]. It demonstrates significantly higher selectivity for MAGL over other enzymes like fatty acid amide hydrolase (FAAH)[7][8][9]. This application note details a robust protocol to quantify the inhibitory potency of this compound against human MAGL using a fluorometric assay. The assay relies on the cleavage of a non-fluorescent substrate by MAGL to produce a highly fluorescent product. The reduction in the rate of fluorescence generation in the presence of an inhibitor is directly proportional to its inhibitory activity.
Signaling Pathway and Assay Principle
The signaling pathway involves the enzymatic degradation of the endocannabinoid 2-AG by MAGL. Inhibition of MAGL by compounds like this compound blocks this degradation, leading to an accumulation of 2-AG and subsequent downstream signaling through cannabinoid receptors. The in vitro assay simplifies this by measuring the direct enzymatic activity of MAGL on a synthetic substrate.
Caption: MAGL signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported inhibitory potency (IC50) of this compound against MAGL from different species. IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | Target Enzyme | Species | IC50 (nM) | Reference |
| This compound | MAGL | Human | 3.7 | [7][8] |
| This compound | MAGL | Mouse | 7.6 | [7] |
| This compound | MAGL | Rat | 14 | [7] |
| This compound | FAAH | Human | 20,600 | [7][8] |
| This compound | FAAH | Mouse | 31,000 | [7] |
| This compound | FAAH | Rat | 14,000 | [7] |
Experimental Protocol: Fluorometric MAGL Activity Assay
This protocol is adapted from commercially available MAGL inhibitor screening kits and is suitable for determining the IC50 value of this compound.[4][10]
Materials and Reagents
-
MAGL Enzyme: Recombinant human MAGL.
-
MAGL Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA[11].
-
MAGL Substrate: A non-fluorescent substrate that is cleaved by MAGL to yield a fluorescent product (e.g., 7-hydroxycoumarinyl-arachidonate or similar)[12]. Prepare a stock solution in DMSO[4][10].
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM)[8].
-
Positive Control Inhibitor: A known MAGL inhibitor (e.g., JZL 195)[1].
-
96-well Plate: Black, flat-bottom plates suitable for fluorescence measurements.
-
Plate Reader: Capable of measuring fluorescence at Ex/Em = 360/460 nm[4][10].
-
Anhydrous DMSO: For dilutions.
-
Ultrapure Water [11].
Experimental Workflow Diagram
Caption: Experimental workflow for the MAGL inhibitor activity assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare the MAGL Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO. Further dilute these into the MAGL Assay Buffer to achieve the desired final concentrations in the assay.
-
Dilute the MAGL enzyme stock solution in the MAGL Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the instrument.
-
Prepare the MAGL substrate working solution by diluting the stock in anhydrous DMSO or assay buffer as recommended by the supplier[4].
-
-
Plate Setup (Final Volume: 100 µL per well):
-
Background Control Wells: Add 95 µL of MAGL Assay Buffer.
-
100% Activity (No Inhibitor) Control Wells: Add 85 µL of MAGL Assay Buffer and 5 µL of diluted MAGL enzyme. Add 5 µL of the vehicle (e.g., DMSO diluted in assay buffer) used for the inhibitor.
-
Inhibitor (this compound) Wells: Add 85 µL of MAGL Assay Buffer, 5 µL of diluted MAGL enzyme, and 5 µL of the diluted this compound solution. Test a range of concentrations (e.g., 0.1 nM to 1 µM) to generate a dose-response curve.
-
Positive Control Wells: Add 85 µL of MAGL Assay Buffer, 5 µL of diluted MAGL enzyme, and 5 µL of the diluted positive control inhibitor.
-
-
Pre-incubation:
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 5 µL of the MAGL substrate working solution to all wells, including the background controls[4].
-
-
Fluorescence Measurement:
Data Analysis
-
Calculate Reaction Rates:
-
For each well, subtract the background fluorescence reading from the corresponding data points.
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
-
Calculate Percent Inhibition:
-
Determine the percent inhibition for each concentration of this compound using the following equation: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:
-
V_control is the rate of the 100% activity control.
-
V_inhibitor is the rate in the presence of this compound.
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Conclusion
This protocol provides a detailed framework for assessing the inhibitory activity of this compound against MAGL. The fluorometric method is sensitive, reproducible, and amenable to high-throughput screening, making it a valuable tool for characterizing MAGL inhibitors and advancing drug discovery efforts in the endocannabinoid field.[12] Proper controls and careful optimization of enzyme and substrate concentrations are critical for obtaining accurate and reliable results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The medicinal chemistry of agents targeting monoacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches [mdpi.com]
- 6. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thomassci.com [thomassci.com]
Application Notes and Protocols for JW 642 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration of JW 642, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). The following sections detail the necessary reagents, equipment, and step-by-step procedures for utilizing this compound in animal research, particularly in rodent models.
Introduction to this compound
This compound is a highly selective carbamate inhibitor of MAGL, an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain and peripheral tissues, making it a valuable tool for studying the physiological and pathological roles of the endocannabinoid system. It is a structural analog of JZL195 and KML29, with a hexafluoroisopropanol (HFIP) leaving group that confers high selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH)[1].
Data Presentation: In Vitro Potency of this compound
The following table summarizes the in vitro inhibitory potency of this compound against MAGL from different species.
| Species | Tissue/Cell Line | IC₅₀ (nM) | Reference |
| Mouse | Brain Membranes | 7.6 | [2] |
| Rat | Brain Membranes | 14 | [2] |
| Human | Brain Membranes | 3.7 | [2][3][4] |
Experimental Protocols
Due to the hydrophobic nature of this compound, appropriate formulation is critical for effective in vivo delivery. The following protocols are based on methodologies established for structurally related MAGL inhibitors and general best practices for rodent compound administration.
Protocol 1: Intraperitoneal (i.p.) Administration in Mice
This protocol is adapted from methods used for the in vivo delivery of the structurally related MAGL inhibitor, JZL184.
Materials:
-
This compound
-
Vehicle solution: 18:1:1 mixture of sterile saline, Emulphor (castor oil-based emulsifier), and ethanol.
-
Sonicator
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Formulation:
-
Weigh the desired amount of this compound.
-
Prepare the 18:1:1 vehicle solution (e.g., for 10 ml of vehicle, mix 9 ml sterile saline, 0.5 ml Emulphor, and 0.5 ml ethanol).
-
Add this compound to the vehicle solution.
-
Sonicate the mixture extensively until a uniform suspension is achieved. This is a critical step to ensure proper solubilization and bioavailability.
-
-
Animal Dosing:
-
Gently restrain the mouse using an appropriate technique.
-
Draw the this compound suspension into a sterile syringe.
-
Administer the formulation via intraperitoneal injection into the lower quadrant of the abdomen, being careful to avoid puncturing internal organs.
-
A typical injection volume for mice is 5-10 ml/kg body weight.
-
Dosage Considerations:
-
Based on studies with the analogous compound KML29, a dosage range of 1-40 mg/kg can be considered for initial studies.
-
A dose of 20 mg/kg of KML29 administered orally has been shown to cause maximal MAGL inhibition in the brain within 1 hour, with effects lasting up to 12-24 hours[5]. This provides a starting point for dose-response and time-course experiments with this compound.
Protocol 2: Oral Gavage Administration in Rodents
For studies requiring oral administration, a suitable vehicle is necessary to ensure consistent delivery.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water, or a palatable vehicle for voluntary consumption).
-
Oral gavage needles (flexible or rigid, appropriate size for the animal).
-
Sterile syringes.
-
Appropriate PPE.
Procedure:
-
Preparation of this compound Formulation:
-
Weigh the desired amount of this compound.
-
Prepare the chosen vehicle solution.
-
Suspend this compound in the vehicle. Sonication may be required to achieve a uniform suspension.
-
-
Animal Dosing:
-
Gently restrain the animal.
-
Measure the distance from the animal's mouth to the xiphoid process to ensure proper gavage tube placement.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the this compound suspension.
-
Withdraw the gavage needle gently.
-
Monitor the animal for any signs of distress.
-
Dosage Considerations:
-
As with i.p. administration, a starting dose in the range of 10-40 mg/kg can be explored based on data from analogous compounds[5].
Visualization of Key Concepts
Signaling Pathway Affected by this compound
Caption: Inhibition of MAGL by this compound increases 2-AG levels, enhancing endocannabinoid signaling.
Experimental Workflow for In Vivo Administration
Caption: General workflow for the preparation, administration, and analysis of this compound in animal studies.
Logical Relationship of this compound Selectivity
Caption: this compound demonstrates high selectivity for MAGL over FAAH and other serine hydrolases.
References
- 1. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29 | RTI [rti.org]
- 2. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The monoacylglycerol lipase inhibitor KML29 with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting JW 642 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with JW 642 in aqueous solutions. The following information is based on general principles for handling poorly water-soluble compounds and is intended to serve as a guide for developing appropriate experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound not dissolving in my aqueous buffer?
A1: The insolubility of this compound in aqueous buffers can be attributed to several factors, primarily its inherent low aqueous solubility. Key factors influencing solubility include the pH and ionic strength of the buffer, temperature, and the presence of organic co-solvents. It is crucial to systematically assess these parameters to identify the optimal conditions for dissolution.[1]
Q2: How does the pH of the aqueous buffer affect the solubility of this compound?
A2: The pH of the buffer can significantly impact the solubility of ionizable compounds. For acidic or basic compounds, adjusting the pH of the solution to a point where the compound is in its more soluble ionized form can dramatically increase solubility. For instance, for a weakly acidic compound, increasing the pH above its pKa will lead to deprotonation and enhanced solubility. Conversely, for a weakly basic compound, decreasing the pH below its pKa will result in protonation and increased solubility.[][3][4] It is often recommended to work at a pH at least 1-2 units away from the compound's pKa.[1]
Q3: Can adjusting the ionic strength of the buffer improve the solubility of this compound?
A3: Yes, modifying the ionic strength by changing the salt concentration can affect solubility. For some polar compounds, increasing the ionic strength can enhance solubility, a phenomenon known as the "salting-in" effect. However, for other compounds, high salt concentrations can decrease solubility, leading to "salting-out." Therefore, it is advisable to test a range of salt concentrations to find the optimal condition for this compound.[1]
Q4: What is the role of temperature in the solubility of this compound?
A4: Temperature can have a notable effect on solubility. For many compounds, solubility increases with a rise in temperature. However, this is not a universal rule, and for some substances, solubility may decrease at higher temperatures. It is recommended to evaluate the solubility of this compound at different temperatures relevant to your experimental setup, such as 4°C, room temperature, and 37°C.[1]
Q5: What are co-solvents, and how can they help in dissolving this compound?
A5: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[][5] Common co-solvents used in research settings include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[] These agents reduce the polarity of the aqueous solvent, thereby facilitating the dissolution of non-polar molecules. When using co-solvents, it is crucial to prepare a concentrated stock solution in the organic solvent and then dilute it into the aqueous buffer.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered with this compound solubility.
| Problem | Potential Cause | Suggested Solution |
| This compound immediately precipitates upon addition to the aqueous buffer. | The compound has very low intrinsic aqueous solubility. The buffer conditions (pH, ionic strength) are not optimal. | - Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[1] - Test a range of buffer pH values, especially if this compound is ionizable. - Screen different salt concentrations to assess for "salting-in" or "salting-out" effects.[1] |
| This compound dissolves initially but precipitates over time. | The solution is supersaturated and thermodynamically unstable. The compound may be degrading in the aqueous buffer. The temperature of the solution has changed. | - Determine the equilibrium solubility to avoid preparing supersaturated solutions. - Evaluate the stability of this compound in the buffer over the time course of your experiment. - Maintain a constant temperature during storage and handling of the solution.[1] |
| Inconsistent solubility results between experiments. | Variability in the purity or physical form (e.g., different salt forms, polymorphism) of the this compound batch. Inconsistent preparation of the buffer. | - Ensure consistent sourcing and characterization of the this compound compound. - Standardize buffer preparation protocols, including pH measurement and adjustment. |
| Solubility is lower than expected based on literature values. | Differences in experimental conditions such as buffer composition, temperature, or the purity of the compound used. | - Carefully compare your experimental protocol with the reported conditions and adjust accordingly. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, a common first step for solubilizing hydrophobic compounds.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Volumetric flask
Procedure:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a volumetric flask.
-
Add a small amount of anhydrous DMSO to the flask to wet the powder.
-
Gently swirl the flask to dissolve the compound. Use a vortex mixer if necessary to ensure complete dissolution.
-
Once the compound is fully dissolved, add DMSO to the final desired volume.
-
Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically -20°C or -80°C).
Protocol 2: Determination of Apparent Solubility of this compound in Aqueous Buffer
This protocol outlines a method to determine the apparent solubility of this compound in a specific aqueous buffer by diluting a concentrated stock solution.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Incubator/shaker
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the aqueous buffer in microcentrifuge tubes.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all samples and is at a level compatible with downstream assays (typically ≤1%).
-
Vortex the tubes vigorously to mix.
-
Incubate the samples at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) with gentle shaking to allow the solution to reach equilibrium.
-
After incubation, visually inspect for any precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC. The highest concentration at which no precipitation is observed is the apparent solubility under those conditions.
Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility.
Caption: Experimental workflow for determining the apparent solubility of this compound.
References
Technical Support Center: Optimizing JW 642 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of JW 642 for in vitro assays. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visual aids to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL).[1][2][3] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2) and modulate downstream signaling pathways. Additionally, MAGL inhibition reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: A typical starting concentration range for a novel small molecule inhibitor like this compound in cell-based assays is between 0.01 µM and 100 µM. For initial range-finding experiments, it is advisable to use a broad range of concentrations (e.g., logarithmic dilutions such as 0.01, 0.1, 1, 10, 100 µM) to determine the approximate effective concentration.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working concentrations for your assay, dilute the DMSO stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.
Q4: How can I determine if this compound is cytotoxic to my cells?
A4: To assess the cytotoxicity of this compound, you should perform a cell viability assay in parallel with your functional assays. Common cell viability assays include the MTT, MTS, or CellTiter-Glo assays. By treating your cells with a range of this compound concentrations and measuring cell viability, you can determine the concentration at which the compound becomes toxic. The optimal working concentration should be below the cytotoxic threshold unless cytotoxicity is the intended endpoint of your study.
Q5: What are potential off-target effects of this compound?
A5: this compound is highly selective for MAGL over fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid system.[1][2][3] However, like any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. If you observe a cellular phenotype inconsistent with known MAGL inhibition, consider performing control experiments. These could include using a structurally different MAGL inhibitor to see if the phenotype is recapitulated or using a cell line that does not express MAGL.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability or inconsistent results between experiments. | Cell health and density variations. Inconsistent compound dilution or storage. | Ensure cells are healthy and in the logarithmic growth phase. Use a consistent seeding density for all experiments. Prepare fresh dilutions of this compound from a single-use aliquot of the stock solution for each experiment. |
| No observable effect of this compound on the target pathway. | The concentration of this compound is too low. The incubation time is too short. The cell line does not express MAGL or the downstream signaling components. | Perform a dose-response experiment with a wider and higher range of this compound concentrations. Increase the incubation time. Confirm the expression of MAGL and relevant cannabinoid receptors (CB1/CB2) in your cell line via Western blot or qPCR. |
| Observed cell toxicity at expected effective concentrations. | The compound is cytotoxic to the specific cell line at the required concentration. The final DMSO concentration is too high. | Perform a careful dose-response curve for both the desired effect and cytotoxicity to determine a therapeutic window. Ensure the final DMSO concentration is below 0.1% and include a vehicle control with the same DMSO concentration. |
| Precipitation of this compound in the cell culture medium. | The concentration of this compound exceeds its solubility in the aqueous medium. | Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, lower the concentration. Ensure the DMSO stock is properly dissolved before further dilution. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 | Reference |
| MAGL | Human | 3.7 nM | [1][2][3] |
| MAGL | Mouse | 7.6 nM | [1] |
| MAGL | Rat | 14 nM | [1] |
| FAAH | Human | 20.6 µM | [2] |
| FAAH | Mouse | 31 µM | [1] |
| FAAH | Rat | 14 µM | [1] |
Table 2: Recommended Concentration Ranges for Initial In Vitro Assays
| Experiment Type | Starting Concentration Range | Notes |
| Range-finding | 0.01 µM - 100 µM (logarithmic scale) | To identify the approximate effective concentration. |
| IC50 Determination | 8-12 concentrations centered around the estimated effective concentration from the range-finding study (e.g., 2-fold or 3-fold serial dilutions). | To precisely determine the half-maximal inhibitory concentration. |
| Functional Assays | A concentration at or slightly above the determined IC50, ensuring it is non-toxic. | The optimal concentration may need to be determined empirically for each specific assay and cell line. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Cell Viability Assay
This protocol provides a general framework for determining the optimal, non-toxic concentration of this compound for use in subsequent functional assays.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in a logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to prepare a range of treatment concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to your planned functional assay (typically 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
-
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-arachidonoylglycerol signaling in forebrain regulates systemic energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Mitigating Off-Target Effects of FAAH Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific Fatty Acid Amide Hydrolase (FAAH) inhibitor designated "JW 642" is not available in the public scientific literature. Therefore, this technical support center provides a generalized guide to understanding and troubleshooting the off-target effects of FAAH inhibitors, using well-characterized examples from published research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues researchers may encounter when working with FAAH inhibitors, focusing on off-target effects.
Q1: My experimental results are inconsistent or show unexpected phenotypes. Could off-target effects of my FAAH inhibitor be the cause?
A1: Yes, unexpected results are a common indicator of potential off-target activity. FAAH is part of the large serine hydrolase superfamily, and many inhibitors can interact with other enzymes in this family, leading to confounding biological effects.
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that your inhibitor is effectively engaging FAAH in your experimental system at the concentrations used. An activity-based protein profiling (ABPP) experiment can verify this.
-
Consult Selectivity Data: Review published selectivity data for your specific inhibitor. The table below provides a summary for some common FAAH inhibitors.
-
Perform a Selectivity Screen: If data is unavailable or your results are still puzzling, consider performing your own selectivity analysis using a technique like competitive ABPP against a panel of serine hydrolases.
-
Use a Structurally Different Inhibitor: As a control, use a well-characterized, highly selective FAAH inhibitor (e.g., PF-04457845) in a parallel experiment. If the unexpected phenotype disappears, it strongly suggests an off-target effect of your primary inhibitor.
-
Consider Metabolites: The inhibitor's metabolites may have their own off-target activities. The case of BIA 10-2474 highlighted the importance of evaluating the pharmacological profile of major metabolites.
Q2: What are the most common off-targets for FAAH inhibitors?
A2: The most common off-targets for FAAH inhibitors are other serine hydrolases, particularly those involved in lipid metabolism. These can include carboxylesterases (CES), monoacylglycerol lipase (MAGL), and various uncharacterized hydrolases. The specific off-target profile depends heavily on the chemical scaffold of the inhibitor. For example, some carbamate-based inhibitors like URB597 have been shown to interact with liver carboxylesterases[1]. The tragically failed clinical candidate BIA 10-2474 was found to inhibit several other lipases, which may have contributed to its neurotoxicity[2][3].
Q3: How can I assess the selectivity of my FAAH inhibitor?
A3: The gold-standard method for assessing inhibitor selectivity against serine hydrolases is Activity-Based Protein Profiling (ABPP) . This technique uses chemical probes that covalently bind to the active site of enzymes, allowing for a direct readout of enzyme activity in complex biological samples. A competitive ABPP experiment, where your inhibitor competes with the probe for binding, can reveal the potency and selectivity of your compound across the proteome. See the detailed experimental protocol below.
Q4: Are there any "clean" FAAH inhibitors with minimal off-target effects?
A4: While no inhibitor is entirely without the potential for off-targets at high concentrations, some have demonstrated exceptional selectivity. PF-04457845 is widely regarded as a highly selective FAAH inhibitor with minimal off-target activity against other serine hydrolases in various tissues[1][2]. This makes it a valuable tool for validating FAAH-specific effects.
Data Presentation: Selectivity of Common FAAH Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several well-known FAAH inhibitors against FAAH and a selection of off-target serine hydrolases. This data is compiled from various sources and is intended for comparative purposes. Experimental conditions can influence IC50 values, so direct comparison between different studies should be made with caution.
| Inhibitor | FAAH (human) IC50 (nM) | Off-Target Hydrolase | Off-Target IC50 (nM) | Reference |
| PF-04457845 | 7.2 | MAGL | >10,000 | [4] |
| ABHD6 | >10,000 | [4] | ||
| CES1 | >10,000 | [3] | ||
| CES2 | >10,000 | [3] | ||
| URB597 | 4.6 | MAGL | >10,000 | [5] |
| CES1 (liver) | ~1,000-10,000 | [1] | ||
| CES2 (liver) | ~1,000-10,000 | [1] | ||
| BIA 10-2474 | ~50 | FAAH2 | Significant Inhibition | [3] |
| ABHD6 | Near-complete inhibition at 10µM | [3] | ||
| CES1 | Significant Inhibition | [3] | ||
| CES2 | Near-complete inhibition at 10µM | [3] | ||
| PNPLA6 | Significant Inhibition | [3] |
Experimental Protocols: Assessing Inhibitor Selectivity
Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity
This protocol provides a general workflow for assessing the selectivity of a test inhibitor against serine hydrolases in a cellular lysate.
Materials:
-
Cell or tissue lysate of interest
-
Test FAAH inhibitor
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine or a clickable probe like FP-alkyne)
-
SDS-PAGE materials
-
In-gel fluorescence scanner or materials for click chemistry and subsequent analysis (e.g., biotin-azide, streptavidin beads, mass spectrometer)
-
Appropriate buffers and controls
Procedure:
-
Proteome Preparation: Prepare a soluble proteome fraction from your cells or tissue of interest by homogenization and ultracentrifugation. Determine the protein concentration.
-
Inhibitor Incubation: Aliquot the proteome and pre-incubate with a range of concentrations of your test inhibitor (e.g., from 1 nM to 10 µM) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). Include a vehicle control (e.g., DMSO).
-
Probe Labeling: Add the activity-based probe (e.g., FP-rhodamine) to each sample at a final concentration that provides robust labeling (e.g., 1 µM). Incubate for a further defined period (e.g., 30 minutes) at room temperature.
-
Reaction Quenching and Sample Preparation: Quench the labeling reaction by adding SDS-PAGE loading buffer. Boil the samples.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Data Acquisition:
-
For fluorescent probes: Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the probe's fluorophore.
-
For clickable probes: Proceed with the click chemistry reaction to attach a reporter tag (e.g., biotin), followed by enrichment on streptavidin beads and analysis by mass spectrometry for proteome-wide profiling.
-
-
Data Analysis:
-
Gel-based: Quantify the fluorescence intensity of the bands corresponding to known serine hydrolases. A decrease in fluorescence intensity in the presence of the inhibitor indicates target engagement. The band corresponding to FAAH should show a dose-dependent decrease in intensity. The intensity of other bands will reveal off-target engagement.
-
Mass Spectrometry-based: Identify and quantify the probe-labeled peptides. A decrease in the abundance of a peptide from a specific hydrolase in the inhibitor-treated sample compared to the control indicates inhibition.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for investigating potential off-target effects of FAAH inhibitors.
Caption: FAAH signaling and potential off-target interactions.
References
Preventing JW 642 degradation in experimental buffers
Technical Support Center: JW 642
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of this compound throughout your experiments.
This compound Profile (Hypothetical)
For the purposes of this guide, this compound is a novel small molecule inhibitor with the following hypothetical characteristics:
-
Structure: Contains an ester linkage and a tertiary amine.
-
Solubility: Sparingly soluble in aqueous solutions, requiring a co-solvent like DMSO for stock solutions.
-
Target: A serine/threonine kinase in a critical cellular signaling pathway.
-
Instability: Susceptible to hydrolysis at both acidic and basic pH, and potential oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experimental buffers?
A1: The degradation of this compound is primarily attributed to two main chemical processes:
-
Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This leads to the cleavage of the molecule into inactive metabolites.
-
Oxidation: The tertiary amine group can be prone to oxidation, especially in the presence of reactive oxygen species or certain metal ions in the buffer.
Additionally, interactions with buffer components themselves can sometimes lead to adduct formation or catalytic degradation.[1]
Q2: How do I choose the optimal buffer for my experiments with this compound?
A2: Selecting the right buffer is crucial for maintaining the stability of this compound.[2] Consider the following factors:
-
pH: Aim for a pH range where this compound exhibits maximum stability, which should be determined experimentally. For many compounds, a slightly acidic to neutral pH (6.0-7.4) is often a good starting point.
-
Buffer Species: Some buffer components can interact with your compound.[1] For instance, phosphate buffers can sometimes react with certain small molecules.[1] It is advisable to test a few different buffer systems, such as HEPES, MES, or MOPS, in addition to phosphate-based buffers.[3][4]
-
Additives: The inclusion of antioxidants (e.g., DTT, TCEP) or metal chelators (e.g., EDTA) may be necessary to prevent oxidative degradation.
Q3: Can I use common buffers like PBS and Tris with this compound?
A3: While PBS and Tris are widely used, they may not be ideal for this compound without preliminary stability testing.[1][3][5]
-
PBS (Phosphate-Buffered Saline): The phosphate ions in PBS can potentially catalyze the hydrolysis of ester-containing compounds.[1]
-
Tris (tris(hydroxymethyl)aminomethane): The primary amine in Tris can be reactive and may form adducts with certain compounds.[4]
It is recommended to perform a preliminary stability screen of this compound in these and other buffers to assess compatibility.
Troubleshooting Guide
Issue 1: Inconsistent results or loss of this compound activity over time.
Possible Cause: Degradation of this compound in the experimental buffer.
Troubleshooting Steps:
-
Assess this compound Stability: Perform a time-course experiment to monitor the concentration of intact this compound in your current buffer system using an appropriate analytical method like HPLC-UV or LC-MS.
-
Evaluate Different Buffers: Test the stability of this compound in a panel of alternative buffers with varying pH values.
-
Optimize Buffer Composition: If degradation is still observed, consider adding stabilizers to your buffer.
Table 1: Stability of this compound in Various Buffers over 24 hours at Room Temperature
| Buffer (50 mM) | pH | % this compound Remaining |
| Phosphate | 7.4 | 65% |
| Tris-HCl | 7.4 | 72% |
| HEPES | 7.4 | 95% |
| MES | 6.5 | 98% |
Issue 2: Precipitation of this compound in the experimental buffer.
Possible Cause: Poor solubility of this compound at the working concentration.
Troubleshooting Steps:
-
Check Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) from your stock solution is compatible with your assay and does not exceed a level that affects the biological system (typically <0.5%).
-
Lower Working Concentration: Determine if a lower concentration of this compound can be used without compromising the experimental outcome.
-
Incorporate Solubilizing Agents: In some cases, the addition of non-ionic surfactants (e.g., Tween-20, Triton X-100) at low concentrations can improve solubility.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Different Buffers
Objective: To determine the optimal buffer system for this compound stability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A panel of experimental buffers (e.g., Phosphate, Tris-HCl, HEPES, MES) at the desired concentration (e.g., 50 mM) and pH.
-
HPLC-UV or LC-MS system.
Procedure:
-
Prepare working solutions of this compound at the final experimental concentration (e.g., 10 µM) in each of the selected buffers.
-
Incubate the solutions at the experimental temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Immediately analyze the samples by HPLC-UV or LC-MS to quantify the remaining concentration of intact this compound.
-
Plot the percentage of remaining this compound against time for each buffer to determine the stability profile.
Visualizations
Caption: Workflow for assessing this compound stability in various buffers.
Caption: Potential degradation pathways of this compound.
References
- 1. Effects of common buffer systems on drug activity: the case of clerocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Is the Role of Buffers in Biochemical Experiments? [synapse.patsnap.com]
- 3. dalochem.com [dalochem.com]
- 4. Buffers for Biochemical Reactions [worldwide.promega.com]
- 5. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of MAGL Inhibition: A Technical Support Guide for JW 642
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JW 642, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). While this compound is a valuable tool for studying the endocannabinoid system, unexpected experimental outcomes can arise. This guide is designed to help you interpret these results, identify potential causes, and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound leads to an accumulation of 2-AG in various tissues, including the brain. This elevation of 2-AG enhances the signaling of cannabinoid receptors, primarily CB1 and CB2.
Q2: What are the expected outcomes of treating cells or animals with this compound?
The primary expected outcome is the specific inhibition of MAGL activity, leading to a measurable increase in 2-AG levels. Downstream effects can include modulation of pathways regulated by the endocannabinoid system, such as neurotransmission, inflammation, and pain perception.
Q3: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results can stem from several factors, including:
-
Compound Stability and Solubility: this compound, like many small molecules, can be susceptible to degradation or precipitation in aqueous solutions.
-
Off-Target Effects: Although this compound is highly selective for MAGL, the possibility of off-target interactions at high concentrations cannot be entirely ruled out.
-
Cellular Health and Experimental Conditions: Variations in cell density, passage number, and media composition can influence cellular responses to this compound.
Troubleshooting Unexpected Results
Issue 1: Lower-than-Expected Potency or Efficacy
You observe a weaker-than-anticipated biological effect of this compound in your cell-based assay or in vivo model, despite using the recommended concentration.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action | Experimental Protocol |
| Compound Degradation | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. Protect from light. | Protocol: Verify the stability of this compound in your specific cell culture medium over the time course of your experiment. Use LC-MS to quantify the concentration of this compound at different time points. |
| Precipitation in Media | Visually inspect the culture medium for any signs of precipitation after adding this compound. Determine the optimal final DMSO concentration (typically ≤ 0.1%) to maintain solubility without inducing solvent-related toxicity. | Protocol: Perform a solubility test by preparing serial dilutions of your this compound stock in your experimental medium and observing for precipitate formation under a microscope. |
| Incorrect Concentration | Re-verify the calculations for your dilutions and ensure the accuracy of your pipetting. | Protocol: Use a calibrated spectrophotometer or fluorometer to confirm the concentration of your stock solution. |
| Cellular Factors | Ensure your cells are healthy, within a consistent passage number range, and plated at a standardized density. | Protocol: Regularly perform cell viability assays (e.g., Trypan Blue exclusion or MTT assay) to monitor the health of your cell cultures. |
Troubleshooting Workflow for Reduced Efficacy
How to minimize JW 642 toxicity in cell culture
Welcome to the technical support center for JW 642. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell culture experiments, with a focus on minimizing potential toxicity and ensuring reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL).[1][2] MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous system and other tissues. By inhibiting MAGL, this compound increases the levels of 2-AG, leading to the modulation of various physiological processes. The IC50 (half-maximal inhibitory concentration) of this compound for human MAGL is 3.7 nM.[1][2]
Q2: What are the common challenges when working with this compound in cell culture?
Common challenges include:
-
Cytotoxicity: At higher concentrations or with prolonged exposure, this compound may exhibit cytotoxic effects.
-
Solubility: While soluble in organic solvents like DMSO and ethanol, this compound has limited solubility in aqueous cell culture media, which can lead to precipitation.
-
Experimental Variability: IC50 values and cytotoxic effects can vary significantly between different cell lines and even between experiments using the same cell line.[3][4]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol up to 100 mM.[2] It is recommended to prepare a concentrated stock solution in 100% DMSO. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the DMSO stock directly into pre-warmed cell culture medium.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[5] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but it is always best to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.[5]
Troubleshooting Guides
Issue 1: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a wide range of concentrations and narrow it down based on the results of cell viability assays. |
| Prolonged exposure to this compound. | Reduce the incubation time. The toxic effects of a compound can be time-dependent. |
| Cell line is particularly sensitive to MAGL inhibition or the compound itself. | Consider using a different cell line that may be less sensitive. It is known that the cytotoxic effect of a drug can be cell-specific.[3] |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.5%).[5] Always include a vehicle control. |
Issue 2: Compound Precipitation in Cell Culture Medium
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound. | Prepare the final working solution by diluting the DMSO stock into pre-warmed (37°C) cell culture medium while gently vortexing to ensure rapid and uniform mixing.[6] |
| Concentration of this compound in the final working solution is too high. | Reduce the final concentration of this compound. If a high concentration is necessary, consider using a solubilizing agent, but be aware of its potential effects on the cells. |
| Stock solution was not properly dissolved. | Before making dilutions, ensure your this compound stock solution in DMSO is completely dissolved. Gentle warming and vortexing can help.[6] |
Quantitative Data Summary
Due to the limited publicly available data on the specific cytotoxic effects of this compound across various cell lines, a comprehensive table of IC50 values for cell viability cannot be provided at this time. The inhibitory activity of this compound is target-specific, and cytotoxicity will vary depending on the cell line and experimental conditions. Researchers should empirically determine the cytotoxic concentration for their specific model system.
| Parameter | Value | Source |
| IC50 for human MAGL | 3.7 nM | [1][2] |
| Solubility in DMSO | Up to 100 mM | [2] |
| Solubility in Ethanol | Up to 100 mM | [2] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a general guideline for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock solution. Remember to keep the final DMSO concentration consistent and below 0.5% across all wells. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity.
Visualizations
Signaling Pathway of MAGL
Caption: this compound inhibits MAGL, increasing 2-AG levels and modulating downstream signaling.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for determining the cytotoxic effects of this compound using an MTT assay.
References
Technical Support Center: MAGL Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls encountered during experiments with monoacylglycerol lipase (MAGL) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My MAGL inhibitor shows promising acute effects, but the efficacy diminishes with chronic administration. Why is this happening?
A1: This is a well-documented phenomenon often resulting from the functional antagonism of the endocannabinoid system.[1][2][3][4] Prolonged inhibition of MAGL leads to a sustained elevation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3][4] This chronic overstimulation can cause desensitization and downregulation of cannabinoid receptor 1 (CB1R), leading to tolerance to the therapeutic effects of the inhibitor, such as analgesia.[1][4] In some cases, it can even lead to physical dependence.[1][2]
Q2: I'm observing unexpected biological effects that don't seem to be mediated by MAGL inhibition. What could be the cause?
A2: Off-target effects of your MAGL inhibitor are a likely cause. While many MAGL inhibitors are potent, they may lack complete selectivity and interact with other enzymes. For example, the widely used inhibitor JZL184 can cross-react with fatty acid amide hydrolase (FAAH) and other serine hydrolases, especially at higher concentrations or with long-term use.[5][6] This can lead to confounding results, as the inhibition of other enzymes can produce its own biological consequences. It is crucial to use highly selective inhibitors or to include appropriate controls to verify that the observed effects are indeed due to MAGL inhibition.
Q3: How do I choose between an irreversible and a reversible MAGL inhibitor for my experiments?
A3: The choice between an irreversible and a reversible inhibitor depends on your experimental goals.
-
Irreversible inhibitors , such as JZL184, form a covalent bond with the enzyme, leading to prolonged and sustained inhibition.[7] While this can be useful for studying the maximum consequences of MAGL blockade, it is also more likely to induce the CB1R desensitization and tolerance seen with chronic use.[8][9][10]
-
Reversible inhibitors offer more controlled and potentially shorter-acting inhibition.[8] This can be advantageous for avoiding the pitfalls of chronic, complete inhibition and may provide a wider therapeutic window. The development of potent and selective reversible inhibitors is an active area of research aimed at mitigating the side effects associated with irreversible inhibitors.[8][10]
Q4: I'm seeing different potencies for the same MAGL inhibitor in different animal models. Is this normal?
A4: Yes, species-specific differences in inhibitor potency are a known issue. For instance, JZL184 is significantly less potent at inhibiting rat MAGL compared to mouse MAGL.[11] It is essential to be aware of these differences when selecting an animal model and interpreting your data. Always consult the literature for information on the specific inhibitor's activity in your chosen species.
Q5: What are the key considerations for designing an in vivo experiment with a MAGL inhibitor?
A5: A well-designed in vivo experiment should include:
-
Dose-response studies: To determine the optimal dose that provides the desired therapeutic effect without causing significant side effects or receptor desensitization.
-
Acute vs. chronic administration arms: To explicitly test for the development of tolerance and other long-term effects.
-
Pharmacokinetic and pharmacodynamic (PK/PD) analysis: To understand the inhibitor's absorption, distribution, metabolism, and excretion, and to correlate its concentration with its biological effects.
-
Measurement of endocannabinoid levels: To confirm that the inhibitor is having the intended effect on 2-AG levels and to check for off-target effects on other endocannabinoids like anandamide.
-
Assessment of CB1R function and expression: To monitor for receptor desensitization and downregulation, especially in chronic studies.
-
Appropriate control groups: Including a vehicle control and potentially a positive control with a known cannabinoid agonist.
Troubleshooting Guides
Problem: Inconsistent results in MAGL activity assays.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Assay method limitations | Different assay types (radiometric, colorimetric, fluorometric) have varying sensitivities and susceptibilities to interference.[12][13][14] Consider trying an alternative method to confirm your results. For high-throughput screening, fluorometric and colorimetric assays are common, but they may be less sensitive than radiometric assays.[12][13] |
| Substrate concentration | Ensure you are using an optimal substrate concentration. The reaction should follow Michaelis-Menten kinetics.[14] |
| Enzyme stability | MAGL can be unstable. Ensure proper storage of the enzyme and use it within its recommended stable period. |
| Inhibitor solubility | Poor solubility of the inhibitor can lead to inaccurate concentrations and inconsistent results. Ensure the inhibitor is fully dissolved in the appropriate solvent. |
| Pipetting errors | Inconsistent pipetting can introduce significant variability. Use calibrated pipettes and proper technique. |
Problem: Difficulty interpreting off-target effects.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inhibitor non-selectivity | Use activity-based protein profiling (ABPP) to assess the selectivity of your inhibitor across the serine hydrolase family.[6] This technique can identify other enzymes that your inhibitor may be targeting. |
| Compensatory changes in other pathways | Chronic MAGL inhibition can lead to adaptive changes in other lipid signaling pathways.[9] Measure the levels of other relevant lipids and endocannabinoids to get a broader picture of the biological response. |
| Use of genetic models | Compare your pharmacological results with data from MAGL knockout animals. This can help to confirm that the observed phenotype is indeed due to the absence of MAGL activity.[1] |
Quantitative Data Summary
Table 1: IC50 Values of Common MAGL Inhibitors
| Inhibitor | Species | IC50 (nM) | Notes |
| JZL184 | Mouse | 8 | Also shows cross-reactivity with FAAH at higher concentrations.[8] |
| JZL184 | Rat | 262 | Significantly less potent in rats compared to mice.[11] |
| KML29 | Human | 5.9 | Improved selectivity over FAAH compared to JZL184.[5] |
| KML29 | Mouse | 15 | |
| KML29 | Rat | 43 | |
| MJN110 | Rat | 2.1 | Potent and selective.[8] |
| MAGLi 432 | Human | 4.2 | A reversible and highly potent inhibitor.[8] |
Experimental Protocols
Key Experiment: Fluorometric MAGL Activity Assay
This protocol is a generalized example based on commercially available kits.
Materials:
-
MAGL enzyme
-
MAGL substrate (e.g., a fluorogenic 2-AG analog)
-
Assay buffer
-
MAGL inhibitor (and vehicle control, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare reagents: Dilute the MAGL enzyme and substrate in assay buffer to their final working concentrations. Prepare serial dilutions of the MAGL inhibitor.
-
Add inhibitor: To the wells of the 96-well plate, add the desired concentrations of the MAGL inhibitor or vehicle control.
-
Add enzyme: Add the diluted MAGL enzyme to the wells containing the inhibitor or vehicle.
-
Incubate: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.[7][15]
-
Initiate reaction: Add the MAGL substrate to each well to start the enzymatic reaction.
-
Measure fluorescence: Immediately begin measuring the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) at regular intervals for a set period (e.g., 30-60 minutes).[16]
-
Data analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Visualizations
Caption: MAGL signaling pathway and point of inhibition.
Caption: A logical workflow for MAGL inhibitor experiments.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 10. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches [mdpi.com]
- 14. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 16. assaygenie.com [assaygenie.com]
Adjusting JW 642 dosage for different mouse strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of JW 642, a potent monoacylglycerol lipase (MAGL) inhibitor. The following information is intended to facilitate the design and execution of in vivo experiments in mice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: Currently, there is no publicly available data on the specific dosage of this compound in different mouse strains. However, based on studies with other potent and selective MAGL inhibitors like JZL184 and KML29, a starting dose range of 5-20 mg/kg administered via intraperitoneal (IP) injection or oral gavage can be considered for initial studies in common mouse strains such as C57BL/6, BALB/c, and CD-1. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and mouse strain.
Q2: Are there known differences in this compound metabolism between different mouse strains?
A2: While specific pharmacokinetic data for this compound across different mouse strains are not available, a study on various other small molecules in BALB/c, C57BL/6, and CD-1 mice found that while some statistical differences in pharmacokinetic parameters exist, they are generally within a twofold range.[1] This suggests that while minor variations in metabolism may occur, a drastic initial dose adjustment between these strains might not be necessary. However, for studies sensitive to precise inhibitor concentrations, conducting a pilot pharmacokinetic study is highly recommended.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn enhances the activation of cannabinoid receptors, primarily CB1 and CB2. This leads to a reduction in the production of arachidonic acid and downstream pro-inflammatory prostaglandins.[2]
Q4: What are the potential side effects of this compound in mice?
A4: Based on studies with other MAGL inhibitors, potential side effects in mice are primarily related to the potentiation of cannabinoid receptor signaling. These can include cannabimimetic effects such as hypomotility (reduced movement), analgesia (pain relief), and hypothermia (lower body temperature). Chronic administration of high doses of some MAGL inhibitors has been associated with the development of tolerance and CB1 receptor downregulation. Researchers should carefully monitor animals for these effects.
Troubleshooting Guides
Issue 1: Lack of Efficacy
| Potential Cause | Troubleshooting Step |
| Inadequate Dose | The initial dose may be too low for the specific mouse strain or disease model. Perform a dose-escalation study to identify a more effective dose. |
| Poor Bioavailability | The formulation or route of administration may not be optimal. If using oral gavage, ensure proper technique and consider alternative vehicles. For compounds with poor oral bioavailability, consider intraperitoneal injection. |
| Compound Instability | Ensure the this compound solution is prepared fresh before each use and stored correctly according to the manufacturer's instructions to prevent degradation. |
| Strain-Specific Metabolism | The chosen mouse strain may metabolize this compound more rapidly. A pilot pharmacokinetic study can help determine the half-life of the compound in your specific strain. |
Issue 2: Observed Adverse Effects
| Potential Cause | Troubleshooting Step |
| Dose is too high | The observed side effects (e.g., severe hypomotility, excessive hypothermia) may be due to an excessively high dose. Reduce the dose to a level that maintains efficacy while minimizing adverse effects. |
| Cannabimimetic Effects | This compound's mechanism of action inherently involves enhancing cannabinoid signaling. If these effects interfere with your experimental readouts, consider adjusting the timing of your behavioral assessments or using a lower effective dose. |
| Vehicle Toxicity | The vehicle used to dissolve this compound may be causing toxicity. Ensure the vehicle is well-tolerated at the administered volume and concentration. Consider using alternative, biocompatible vehicles. |
Experimental Protocols
Recommended Starting Dose Ranges for MAGL Inhibitors in Mice
The following table provides a summary of dosages used for other MAGL inhibitors in C57BL/6 mice, which can serve as a reference for initiating studies with this compound.
| Compound | Mouse Strain | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference |
| JZL184 | C57BL/6 | Intraperitoneal (IP) | 4 - 40 | Analgesia, hypomotility, hypothermia | [3][4] |
| JZL184 | C57BL/6 | Oral Gavage (p.o.) | 1 - 40 | Dose-dependent MAGL inhibition | [5][6] |
| KML29 | C57BL/6 | Intraperitoneal (IP) | 1 - 40 | Attenuation of neuropathic pain | [7] |
| KML29 | C57BL/6 | Oral Gavage (p.o.) | 1 - 40 | Dose-dependent MAGL inhibition | [5][6] |
Protocol for Preparation and Administration of this compound (Oral Gavage)
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Vehicle (e.g., Polyethylene glycol 300 (PEG300))
-
Sterile saline
-
Tween-80 (optional, as a surfactant)
-
Vortex mixer
-
Oral gavage needles (size appropriate for mice)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
A common vehicle for oral administration of similar compounds is PEG300.[6]
-
To prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of PEG300.
-
Vortex thoroughly until the compound is fully dissolved. Prepare fresh daily.
-
For improved solubility and stability in suspension, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can also be considered.
-
-
Animal Handling and Dosing:
-
Accurately weigh each mouse to determine the correct dosing volume.
-
Gently restrain the mouse.
-
Measure the appropriate length on the gavage needle (from the corner of the mouth to the last rib).
-
Insert the gavage needle gently and steadily into the esophagus. Do not force the needle.
-
Administer the calculated volume of the this compound solution slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Visualizations
Caption: Signaling pathway of MAGL and its inhibition by this compound.
Caption: Experimental workflow for this compound dosage determination.
Caption: Troubleshooting logic for in vivo experiments with this compound.
References
- 1. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matthewslab.org [matthewslab.org]
- 7. The monoacylglycerol lipase inhibitor KML29 with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of JW 642 and KML29
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoacylglycerol lipase (MAGL) inhibitors, JW 642 and KML29, with a focus on their in vivo efficacy. The available scientific literature provides a significant body of evidence for the in vivo activity of KML29 in models of pain and inflammation. In contrast, published in vivo efficacy data for this compound is not currently available. This document summarizes the existing data to facilitate an informed understanding of these two compounds.
Executive Summary
Both this compound and KML29 are potent and selective inhibitors of MAGL, an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased 2-AG levels, which can modulate pain and inflammation through the activation of cannabinoid receptors (CB1 and CB2). While both compounds show high in vitro potency, only KML29 has been extensively characterized in in vivo models of disease.
KML29 has demonstrated significant dose-dependent analgesic and anti-inflammatory effects in various rodent models. These effects are linked to its ability to elevate 2-AG levels in the brain and peripheral tissues.
This compound is a potent in vitro inhibitor of MAGL with high selectivity over other hydrolases like fatty acid amide hydrolase (FAAH). However, to date, there are no published studies detailing its efficacy in animal models of pain, inflammation, or other pathologies.
Mechanism of Action: MAGL Inhibition
This compound and KML29 share a common mechanism of action: the inhibition of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. By inhibiting MAGL, these compounds lead to an accumulation of 2-AG. Elevated 2-AG levels enhance the activation of cannabinoid receptors, primarily CB1 and CB2, which are key regulators of pain, inflammation, and neurotransmission. Furthermore, by reducing the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins, MAGL inhibition can also exert anti-inflammatory effects independent of cannabinoid receptor activation.
Comparative Data
In Vitro Potency and Selectivity
Both compounds have been characterized for their ability to inhibit MAGL in vitro. The following table summarizes their reported IC50 values.
| Compound | Target | Species | IC50 (nM) | Selectivity vs. FAAH (IC50 in µM) | Reference |
| This compound | MAGL | Human | 3.7 | 20.6 | [1] |
| MAGL | Mouse | 7.6 | 31 | [1] | |
| MAGL | Rat | 14 | 14 | [1] | |
| KML29 | MAGL | Human | 5.9 | >100 | [2] |
| MAGL | Mouse | 15 | >100 | [3] | |
| MAGL | Rat | 43 | >100 | [3] |
Note: Lower IC50 values indicate higher potency. A higher selectivity ratio (MAGL IC50 vs. FAAH IC50) is desirable to avoid off-target effects.
In Vivo Efficacy Comparison
A direct comparison of the in vivo efficacy is challenging due to the absence of published studies for this compound. The following table presents the available in vivo data for KML29.
| Compound | Animal Model | Indication | Key Findings | Reference |
| KML29 | Carrageenan-induced paw edema (Mouse) | Inflammatory Pain | Attenuated paw edema and completely reversed mechanical allodynia. | [4][5] |
| Sciatic nerve injury (Mouse) | Neuropathic Pain | Partially reversed mechanical and cold allodynia. | [4][5] | |
| Chronic constriction injury (Mouse) | Neuropathic Pain | Attenuated mechanical and cold allodynia. | [6] | |
| Monoiodoacetate-induced osteoarthritis (Rat) | Osteoarthritis Pain | Reduced joint pain. | [7][8] | |
| This compound | Not available | Not applicable | No in vivo efficacy data has been published. |
Detailed Experimental Protocols: KML29 In Vivo Studies
To provide a comprehensive understanding of the efficacy of KML29, detailed methodologies from key experiments are outlined below.
Carrageenan-Induced Inflammatory Pain Model
This model is used to assess the anti-inflammatory and analgesic properties of a compound.
-
Animals: Male C57BL/6 mice are typically used.
-
Procedure:
-
Baseline paw volume is measured using a plethysmometer.
-
Baseline mechanical sensitivity is assessed using von Frey filaments.
-
Animals are administered KML29 (at varying doses, e.g., 1-40 mg/kg) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a set pre-treatment time, a solution of carrageenan (e.g., 1% in saline) is injected into the plantar surface of the hind paw.
-
Paw volume and mechanical withdrawal thresholds are measured at various time points post-carrageenan injection (e.g., 1, 2, 4, and 6 hours).
-
-
Outcome Measures:
-
Paw Edema: The increase in paw volume compared to baseline is calculated as a measure of inflammation.
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments is determined. A higher threshold indicates an analgesic effect.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model mimics chronic nerve pain in humans.
References
- 1. Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models for the evaluation of retinal stem cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of JW 642 and Other Monoacylglycerol Lipase (MAGL) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the monoacylglycerol lipase (MAGL) inhibitor JW 642 with other notable MAGL inhibitors. The information is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide a comparative landscape for drug development professionals.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which enhances signaling through cannabinoid receptors CB1 and CB2. This mechanism of action has shown therapeutic potential in a range of preclinical models for conditions such as neuropathic pain, inflammation, and neurodegenerative diseases. This guide focuses on a comparative analysis of this compound and other well-characterized MAGL inhibitors.
Quantitative Data Comparison
The following table summarizes the in vitro potency and selectivity of this compound against other prominent MAGL inhibitors. The data has been compiled from various sources and presented for comparative analysis.
| Inhibitor | Target | IC₅₀ (nM) | Selectivity vs. FAAH (Fold) | Species | Comments |
| This compound | MAGL | 7.6 | >4000 | Mouse | Potent and highly selective.[1] |
| 14 | >1000 | Rat | |||
| 3.7 | >5500 | Human | |||
| JZL184 | MAGL | 8 | ~100 | Mouse | Widely used tool compound, but with some off-target activity at higher concentrations.[2][3] |
| ~80 | ~10 | Rat | Significantly less potent in rats.[4] | ||
| 4 | >100 | Human | |||
| KML29 | MAGL | 15 | >1000 | Mouse | Improved selectivity over JZL184.[5] |
| 40 | >1000 | Rat | More potent in rats than JZL184.[1] | ||
| 2.5 | >1000 | Human | |||
| ABX-1431 | MAGL | 14 | Highly Selective | Human | Clinical trial candidate with favorable pharmacokinetic properties.[6][7][8][9][10] |
| ED₅₀ 0.5-1.4 mg/kg (in vivo) | Rodent | Potent in vivo activity.[10] | |||
| SAR127303 | MAGL | 35.9 | Highly Selective | Mouse | Potent and selective inhibitor.[11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the field and are intended to provide a starting point for in-house assays.
MAGL Activity Assay (Competitive Activity-Based Protein Profiling - ABPP)
This protocol is used to determine the potency and selectivity of MAGL inhibitors in a complex biological sample.
Materials:
-
Tissue or cell lysate
-
MAGL inhibitor stock solutions (in DMSO)
-
Activity-based probe (e.g., FP-TAMRA)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Prepare tissue or cell lysates in an appropriate buffer (e.g., Tris-HCl).
-
Pre-incubate aliquots of the lysate with varying concentrations of the MAGL inhibitor (or vehicle control) for 30 minutes at room temperature.
-
Add the activity-based probe (e.g., FP-TAMRA, final concentration 250 nM) to each sample and incubate for a further 20-30 minutes.[12][13]
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the probe-labeled proteins using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the MAGL band. The reduction in fluorescence intensity in the presence of the inhibitor is used to determine the IC₅₀ value.
Quantification of 2-Arachidonoylglycerol (2-AG) in Brain Tissue by LC-MS/MS
This protocol describes the extraction and quantification of 2-AG from brain tissue, a key pharmacodynamic marker for MAGL inhibitor activity.
Materials:
-
Brain tissue samples
-
Internal standard (e.g., 2-AG-d8)
-
Extraction solvent (e.g., acetonitrile or chloroform/methanol)
-
LC-MS/MS system with a C18 column
Procedure:
-
Rapidly dissect and freeze brain tissue to minimize post-mortem changes in 2-AG levels.
-
Homogenize the frozen tissue in a suitable buffer.
-
Add a known amount of the internal standard to the homogenate.
-
Extract the lipids using an appropriate organic solvent system.[14]
-
Centrifuge to pellet the protein and cellular debris.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in the mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the lipids using a suitable gradient on a C18 column.
-
Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of 2-AG in the tissue sample based on the peak area ratio of the analyte to the internal standard and a standard curve.[15]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize key concepts.
Caption: Mechanism of MAGL inhibition by this compound.
Caption: Workflow for Competitive ABPP.
Caption: Workflow for 2-AG Quantification.
In Vivo Efficacy and Pharmacokinetics
Direct head-to-head in vivo comparative studies for this compound are limited in the public domain. However, based on its high potency and selectivity, it is anticipated to have a robust in vivo profile.
-
JZL184 has been shown to increase brain 2-AG levels by approximately 8-fold in mice and exhibits CB1-dependent analgesic and hypomotility effects.[2] However, its lower potency in rats and potential for off-target effects at higher doses are important considerations.[4]
-
KML29 demonstrates improved selectivity over JZL184 and is more potent in rats.[1][5] It effectively increases brain and spinal cord 2-AG levels and shows efficacy in models of inflammatory and neuropathic pain.[16]
-
ABX-1431 has undergone clinical evaluation and has demonstrated a favorable pharmacokinetic profile in preclinical species, with good oral bioavailability and CNS penetration.[8][10] It has shown potent antinociceptive effects in rodent pain models.[10]
Conclusion
This compound is a potent and highly selective MAGL inhibitor, particularly demonstrating superior selectivity over FAAH compared to the widely used tool compound JZL184. Its properties make it an excellent candidate for preclinical studies requiring precise pharmacological targeting of MAGL. While in vivo data for this compound is less abundant in publicly available literature compared to JZL184 and KML29, its in vitro profile suggests it holds significant promise. For researchers requiring a tool with a well-documented in vivo profile and for whom the slightly lower selectivity is acceptable, JZL184 and KML29 remain valuable options. For translational studies, inhibitors like ABX-1431, which have progressed to clinical trials, provide an important benchmark. The choice of inhibitor should be guided by the specific requirements of the experimental model, including the species used and the necessity for high selectivity.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Blockade of 2-arachidonoylglycerol hydrolysis by selective monoacylglycerol lipase inhibitor 4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 14. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiles of JW 642 and JZL184
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profiles of two widely used monoacylglycerol lipase (MAGL) inhibitors, JW 642 and JZL184. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their studies of the endocannabinoid system.
Executive Summary
JZL184 is a potent and widely utilized irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] While generally selective for MAGL, JZL184 exhibits low-level cross-reactivity with fatty acid amide hydrolase (FAAH) and certain peripheral carboxylesterases, which can be a confounding factor in some experimental contexts.[1][2] In contrast, this compound, a newer generation MAGL inhibitor, demonstrates a significantly improved selectivity profile, with no detectable cross-reactivity with FAAH up to high concentrations.[1] This makes this compound a more precise tool for dissecting the specific roles of MAGL in endocannabinoid signaling.
Data Presentation: Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and JZL184 against key enzymes in the endocannabinoid system across different species. The data is derived from competitive activity-based protein profiling (ABPP) experiments.[1]
| Inhibitor | Target Enzyme | Mouse Brain (IC50, nM) | Rat Brain (IC50, nM) | Human (HEK293T, IC50, nM) |
| This compound | MAGL | 150 | 250 | 180 |
| FAAH | >10,000 | >10,000 | >10,000 | |
| ABHD6 | 800 | 1,200 | 950 | |
| JZL184 | MAGL | 8 | 43 | 10 |
| FAAH | 2,500 | >10,000 | 3,000 | |
| ABHD6 | >10,000 | >10,000 | >10,000 |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to determine the potency and selectivity of inhibitors against a panel of enzymes in a complex biological sample.
Protocol:
-
Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization in a suitable buffer (e.g., PBS) followed by ultracentrifugation to pellet the membranes. The protein concentration of the resulting membrane suspension is determined using a standard protein assay.
-
Inhibitor Incubation: Aliquots of the membrane proteome (typically 1 mg/mL) are pre-incubated with varying concentrations of the test inhibitor (this compound or JZL184) or vehicle (DMSO) for 30 minutes at 37°C to allow for target engagement.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to the inhibitor-treated proteomes at a final concentration of 1 µM and incubated for another 30 minutes at 37°C. The probe covalently labels the active site of serine hydrolases that are not blocked by the inhibitor.
-
SDS-PAGE and Fluorescence Scanning: The labeling reaction is quenched by the addition of SDS-PAGE loading buffer. The proteins are then separated by size using SDS-PAGE. The gel is scanned using a fluorescence scanner to visualize the labeled enzymes.
-
Data Analysis: The fluorescence intensity of the bands corresponding to MAGL, FAAH, and ABHD6 is quantified. The reduction in fluorescence intensity in the presence of the inhibitor compared to the vehicle control is used to calculate the IC50 value, which represents the concentration of the inhibitor required to block 50% of the enzyme's activity.
Substrate Hydrolysis Assay
This assay directly measures the enzymatic activity of MAGL or FAAH by monitoring the breakdown of a specific substrate.
Protocol:
-
Enzyme Source: Recombinant human MAGL or FAAH expressed in a suitable cell line (e.g., COS7 or HEK293T cells) or tissue homogenates (e.g., mouse brain membranes) are used as the enzyme source.
-
Inhibitor Pre-incubation: The enzyme preparation is pre-incubated with various concentrations of this compound or JZL184 for a defined period (e.g., 30 minutes) at 37°C.
-
Substrate Addition: The enzymatic reaction is initiated by adding a specific substrate. For MAGL, 2-arachidonoylglycerol (2-AG) or a fluorogenic substrate can be used. For FAAH, N-arachidonoylethanolamine (anandamide or AEA) is the typical substrate.
-
Reaction Quenching and Product Measurement: The reaction is allowed to proceed for a specific time and then stopped by adding a quenching solution (e.g., an organic solvent). The amount of product formed (e.g., arachidonic acid) is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of product formation in the presence of the inhibitor is compared to the vehicle control to determine the percentage of inhibition. IC50 values are calculated by fitting the concentration-response data to a suitable pharmacological model.
Mandatory Visualization
Endocannabinoid Signaling Pathway
The following diagram illustrates the central role of MAGL and FAAH in the degradation of the primary endocannabinoids, 2-AG and anandamide (AEA), respectively. Inhibition of these enzymes leads to an accumulation of their respective substrates, thereby potentiating cannabinoid receptor signaling.
Caption: Endocannabinoid signaling pathway and inhibitor targets.
Experimental Workflow: Competitive ABPP
The diagram below outlines the key steps involved in the competitive activity-based protein profiling (ABPP) workflow for assessing inhibitor selectivity.
Caption: Workflow for competitive activity-based protein profiling.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibition of recombinant human carboxylesterase 1 and 2 and monoacylglycerol lipase by the carbamates JZL184 and URB597 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Monoacylglycerol Lipase (MAGL) Inhibitors: JW 642 and its Contemporaries in Elevating 2-AG Levels
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system, a crucial regulator of physiological processes, is significantly modulated by the levels of its key signaling molecule, 2-arachidonoylglycerol (2-AG). The primary enzyme responsible for the degradation of 2-AG is monoacylglycerol lipase (MAGL). Inhibition of MAGL presents a promising therapeutic strategy for a variety of neurological and inflammatory disorders by augmenting 2-AG signaling. This guide provides a comparative analysis of JW 642 and other notable MAGL inhibitors, focusing on their effects on 2-AG levels, supported by experimental data.
Inhibitor Potency and Selectivity: A Quantitative Comparison
The efficacy of a MAGL inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for MAGL over other enzymes, particularly fatty acid amide hydrolase (FAAH), which degrades the other major endocannabinoid, anandamide. The following tables summarize the in vitro inhibitory activities of this compound and other key MAGL inhibitors.
| Inhibitor | Target Enzyme | Species | IC50 (nM) | Reference |
| This compound | MAGL | Mouse | 7.6 | [1] |
| MAGL | Rat | 14 | [1] | |
| MAGL | Human | 3.7 | [1] | |
| FAAH | Mouse | 31,000 | [1] | |
| FAAH | Rat | 14,000 | [1] | |
| FAAH | Human | 20,600 | [1] | |
| JZL184 | MAGL | Mouse | 8 | [2] |
| FAAH | Mouse | 4,000 | [3] | |
| KML29 | MAGL | Mouse | - | [1] |
| MAGL | Rat | - | [1] | |
| MAGL | Human | - | [1] | |
| FAAH | Mouse | >100,000 | [1] | |
| ABD-1970 | MAGL | Human | - | [4] |
| JZL195 (Dual Inhibitor) | MAGL | Mouse | 4 | [5][6] |
| FAAH | Mouse | 2 | [5][6] |
Note: IC50 values for KML29 and ABD-1970 were not explicitly found in the provided search results in a comparable format.
In Vivo Effects on Brain 2-AG Levels
The ultimate measure of a MAGL inhibitor's efficacy is its ability to increase 2-AG levels in vivo. The table below compares the reported effects of various inhibitors on brain 2-AG concentrations.
| Inhibitor | Dose | Route of Administration | Species | Fold Increase in Brain 2-AG | Reference |
| JZL184 | 4-40 mg/kg | i.p. | Mouse | ~8-fold | [2] |
| 8 mg/kg | i.p. | Rat | >2-fold | [7] | |
| KML29 | 40 mg/kg | i.p. | Rat | ~10-fold | [8] |
| JZL195 | 3-20 mg/kg | i.p. | Mouse | Dramatic elevations | [9] |
| 15 and 30 mg/kg | i.p. | Rat | 4.5-7 fold | [10] |
Note: Specific in vivo data for this compound's effect on 2-AG levels was not found in the initial search results.
Signaling Pathways and Experimental Overviews
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful method to determine the potency and selectivity of inhibitors against a class of enzymes in a complex biological sample.[11][12][13]
-
Proteome Preparation: Brain tissue is homogenized and centrifuged to prepare a membrane proteome fraction.
-
Inhibitor Incubation: The proteome is incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes) to allow for target engagement.
-
Probe Labeling: A broad-spectrum activity-based probe for serine hydrolases (e.g., a fluorophosphonate probe like FP-TAMRA) is added.[12] This probe covalently binds to the active site of enzymes that were not blocked by the inhibitor.
-
SDS-PAGE and Imaging: The labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence. The intensity of the band corresponding to MAGL will decrease with increasing concentrations of an effective inhibitor.
-
Data Analysis: The reduction in fluorescence intensity is quantified to determine the IC50 value of the inhibitor for MAGL and other off-target serine hydrolases present in the proteome.[12]
Quantification of 2-AG Levels by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate quantification of endocannabinoids in biological tissues.[14][15][16]
-
Tissue Homogenization and Extraction: Brain tissue is rapidly harvested and homogenized in a cold organic solvent (e.g., a mixture of methanol and acetonitrile) containing a deuterated internal standard (e.g., 2-AG-d8) to correct for extraction efficiency and instrument variability.[16][17]
-
Lipid Extraction: The lipids, including 2-AG, are extracted from the homogenate, typically using a liquid-liquid extraction method.
-
Chromatographic Separation: The extracted lipid sample is injected into a liquid chromatography system, where 2-AG is separated from other lipids based on its physicochemical properties.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set to specifically detect and fragment 2-AG and its internal standard (multiple reaction monitoring mode), allowing for highly selective and sensitive quantification.[16]
-
Data Analysis: The peak areas of 2-AG and the internal standard are used to calculate the concentration of 2-AG in the original tissue sample, typically expressed as pmol/mg or ng/mg of tissue.[14]
Discussion and Conclusion
This compound emerges as a potent and highly selective MAGL inhibitor with nanomolar efficacy against mouse, rat, and human MAGL.[1] Its selectivity for MAGL over FAAH is a critical attribute, minimizing the confounding effects of altered anandamide signaling.[1] While direct in vivo data on 2-AG elevation by this compound was not prominently featured in the initial literature search, its high in vitro potency suggests it would effectively raise 2-AG levels in the brain.
In comparison, JZL184 is a widely studied MAGL inhibitor that has been shown to robustly increase brain 2-AG levels by approximately 8-fold in mice.[2] However, it exhibits some cross-reactivity with FAAH at higher doses.[1] KML29 represents an advancement with reportedly higher selectivity than JZL184 and has demonstrated a significant 10-fold increase in rat brain 2-AG levels.[8][18] The dual inhibitor JZL195, by targeting both MAGL and FAAH, provides a tool to study the combined effects of elevated 2-AG and anandamide.[9][10]
The choice of inhibitor will depend on the specific research question. For studies requiring highly selective MAGL inhibition to dissect the specific roles of 2-AG, inhibitors like this compound and KML29 are excellent candidates. JZL184 remains a valuable tool, though its potential for FAAH cross-reactivity at higher concentrations should be considered. For investigating the synergistic effects of both major endocannabinoids, a dual inhibitor like JZL195 is the appropriate choice.
This guide provides a foundational comparison of this compound and other key MAGL inhibitors. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and findings relevant to their specific models and research objectives.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blockade of 2-Arachidonoylglycerol Hydrolysis by Selective Monoacylglycerol Lipase Inhibitor 4-Nitrophenyl 4-(Dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances Retrograde Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 7. Blockade of 2-arachidonoylglycerol hydrolysis produces antidepressant-like effects and enhances adult hippocampal neurogenesis and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of JW 642: A Comparison Guide Utilizing Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the monoacylglycerol lipase (MAGL) inhibitor, JW 642, with other widely used alternatives. We focus on the validation of its specificity through biochemical and, most critically, genetic models, offering supporting experimental data and detailed protocols to aid in your research and development endeavors.
Introduction to this compound and MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated 2-AG levels, which potentiates cannabinoid receptor signaling. This mechanism holds therapeutic promise for a variety of neurological and inflammatory disorders. This compound is a potent and selective inhibitor of MAGL.[1][2][3][4] This guide will delve into the experimental evidence validating its specificity, with a particular emphasis on the use of genetic models, the gold standard for target validation.
Comparative Analysis of MAGL Inhibitors
The specificity of a pharmacological inhibitor is paramount to ensure that its biological effects are indeed due to the modulation of its intended target. Here, we compare this compound with other commonly used MAGL inhibitors, JZL184 and KML29.
| Inhibitor | Target | IC50 (Human MAGL) | Selectivity over FAAH (Human) | Genetic Validation Model | Key Findings in Genetic Models |
| This compound | MAGL | 3.7 nM[1][2][4] | >5500-fold (IC50 = 20.6 µM)[1][2][4] | Inferred from JZL184 studies | N/A (Direct studies not identified) |
| JZL184 | MAGL | ~8 nM | >300-fold | MAGL Knockout (KO) Mice | Effects of JZL184 are absent in MAGL KO mice, confirming its on-target action.[5] |
| KML29 | MAGL | Potent (IC50 in low nM range) | Highly selective, no FAAH inhibition detected at high concentrations.[6] | Fatty Acid Amide Hydrolase (FAAH) KO Mice | Used to assess cannabimimetic effects in the absence of FAAH.[7][8] |
Genetic Validation: The Gold Standard
The most definitive method to validate the specificity of an inhibitor is to demonstrate its lack of effect in a genetic model where the target protein is absent. Studies utilizing MAGL knockout (KO) mice have been instrumental in validating the on-target effects of MAGL inhibitors.
A key study demonstrated that the effects of the MAGL inhibitor JZL184 on synaptic plasticity were absent in MAGL KO mice.[5] This provides unequivocal evidence that the observed pharmacological effects of JZL184 are mediated through its inhibition of MAGL. While direct studies of this compound in MAGL KO mice were not identified in the reviewed literature, its high biochemical selectivity, similar to JZL184, strongly suggests that its effects would also be MAGL-dependent.
Experimental Protocols
MAGL Activity Assay (Fluorometric)
This assay measures the enzymatic activity of MAGL by detecting the hydrolysis of a fluorogenic substrate.
Materials:
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Recombinant human MAGL enzyme
-
MAGL substrate (e.g., 4-nitrophenylacetate or a specific fluorogenic substrate)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in MAGL Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells with assay buffer and DMSO as controls.
-
Add the diluted MAGL enzyme to all wells except for the background control wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the MAGL substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) for a defined period (e.g., 10-30 minutes).[9][10]
-
Calculate the rate of reaction (slope of the fluorescence curve) and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Western Blot for MAGL Expression
This protocol is used to detect the presence and quantity of MAGL protein in cell or tissue lysates.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., nitrocellulose or PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MAGL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates using an appropriate lysis buffer.[11]
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.[12]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against MAGL overnight at 4°C.[11]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][13]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of MAGL inhibitors on the proliferation and viability of cells.
Materials:
-
Cell culture medium and supplements
-
Cells of interest (e.g., cancer cell lines)
-
Test inhibitors (e.g., this compound)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well clear plates
-
Absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor. Include vehicle-treated and untreated controls.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[14]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.[14]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizing Pathways and Workflows
MAGL Signaling Pathway
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MAGL抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.com [abcam.com]
- 11. origene.com [origene.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
JW 642: A Performance Benchmark in Monoacylglycerol Lipase Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of JW 642 Against Industry-Standard MAGL Inhibitors.
In the landscape of endocannabinoid system research, the precise and selective inhibition of monoacylglycerol lipase (MAGL) is paramount for elucidating the therapeutic potential of elevating 2-arachidonoylglycerol (2-AG) levels. This compound has emerged as a potent and highly selective inhibitor of MAGL. This guide provides an objective comparison of this compound's performance against other widely used MAGL inhibitors, supported by experimental data, to aid researchers in selecting the optimal tool for their studies.
Performance Comparison of MAGL Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound in comparison to the industry-standard MAGL inhibitors, JZL184 and KML29. The data presented are the half-maximal inhibitory concentrations (IC50) against human, mouse, and rat orthologs of MAGL, as well as the off-target enzymes Fatty Acid Amide Hydrolase (FAAH) and α/β-hydrolase domain-containing protein 6 (ABHD6).
| Compound | Target Enzyme | Human IC50 (nM) | Mouse IC50 (nM) | Rat IC50 (nM) |
| This compound | MAGL | 3.7 | 7.6 | 14 |
| FAAH | 20,600 | 31,000 | 14,000 | |
| ABHD6 | >50,000 | 107 | 50 | |
| JZL184 | MAGL | 4.1 | 8.0 | 42 |
| FAAH | 4,000 | 4,000 | 9,000 | |
| ABHD6 | 2,000 | 1,000 | 3,000 | |
| KML29 | MAGL | 5.9 | 15 | 43 |
| FAAH | >50,000 | >50,000 | >50,000 | |
| ABHD6 | 1,000 | 1,000 | 2,000 |
Data sourced from Chang, J.W., et al. (2012). Highly selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. Chemistry & Biology, 19(5), 579-588.[1]
Experimental Protocols
The determination of inhibitor potency (IC50 values) is a critical component of drug discovery and development. A common method to assess the activity of MAGL inhibitors is through an in vitro enzyme activity assay.
MAGL Inhibition Assay Protocol (Fluorometric Method)
This protocol outlines a typical fluorometric assay to determine the inhibitory activity of compounds against MAGL.
1. Materials and Reagents:
- Recombinant human, mouse, or rat MAGL enzyme
- MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
- Fluorogenic MAGL substrate (e.g., a substrate that releases a fluorescent product upon cleavage)
- Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
- 96-well black microplates
- Fluorescence plate reader
2. Assay Procedure:
- Prepare serial dilutions of the test compounds in the assay buffer.
- Add a fixed amount of the recombinant MAGL enzyme to each well of the microplate.
- Add the diluted test compounds to the respective wells and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
- Initiate the enzymatic reaction by adding the fluorogenic MAGL substrate to each well.
- Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).
- The rate of reaction is determined from the linear phase of the fluorescence curve.
3. Data Analysis:
- The percentage of inhibition for each compound concentration is calculated relative to a control reaction containing no inhibitor.
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing a Key Biological Pathway and Experimental Workflow
To further understand the context of this compound's application, the following diagrams illustrate the monoacylglycerol lipase signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Figure 1: Monoacylglycerol Lipase (MAGL) Signaling Pathway.
Figure 2: Experimental Workflow for Determining Inhibitor Selectivity.
References
A Comparative Review of Covalent Monoacylglycerol Lipase (MAGL) Inhibitors, Featuring JW 642
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of covalent inhibitors targeting monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. The focus is on JW 642, with a detailed comparison to other notable covalent inhibitors such as JZL184 and KML29. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to support research and development in this therapeutic area.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL not only regulates endocannabinoid tone but also supplies the precursor for pro-inflammatory prostaglandins.[2] Inhibition of MAGL elevates 2-AG levels, leading to enhanced activation of cannabinoid receptors (CB1 and CB2), which has shown therapeutic potential in a range of conditions including neurodegenerative diseases, inflammation, pain, and cancer.[3][4]
Covalent inhibitors form a stable bond with the enzyme, typically at the catalytic serine residue, resulting in prolonged inactivation.[5] This mechanism of action can offer sustained pharmacological effects. This guide will delve into the comparative efficacy and selectivity of several key covalent MAGL inhibitors.
Comparative Performance of Covalent MAGL Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound, JZL184, and KML29 against MAGL and the related serine hydrolase, fatty acid amide hydrolase (FAAH). Lower IC50 values indicate higher potency.
| Inhibitor | Target | Species | IC50 (nM) | Selectivity vs. FAAH (Fold) | Reference |
| This compound | MAGL | Human | 3.7 | >5500 | [6] |
| Mouse | 7.6 | >4000 | [6] | ||
| Rat | 14 | >1000 | [6] | ||
| FAAH | Human | 20,600 | - | [6] | |
| Mouse | 31,000 | - | [6] | ||
| Rat | 14,000 | - | [6] | ||
| JZL184 | MAGL | Human | 8 | ~100 | [7] |
| Mouse | 4 | ~100 | [8] | ||
| Rat | 262 | ~13 | [8] | ||
| FAAH | Human | >50,000 | - | [8] | |
| Mouse | ~400 | - | [8] | ||
| Rat | 3,570 | - | [8] | ||
| KML29 | MAGL | Human | 5.9 | >8400 | [8] |
| Mouse | 4.1 | >12000 | [8] | ||
| Rat | 43 | >1160 | [8] | ||
| FAAH | Human | >50,000 | - | [8] | |
| Mouse | >50,000 | - | [8] | ||
| Rat | >50,000 | - | [8] |
Key Observations:
-
Potency: All three inhibitors demonstrate high potency against human and mouse MAGL in the low nanomolar range. JZL184 shows significantly lower potency for rat MAGL compared to human and mouse orthologs.[9]
-
Selectivity: this compound and KML29 exhibit exceptional selectivity for MAGL over FAAH, a crucial factor for avoiding off-target effects related to anandamide metabolism.[6][8] JZL184, while still selective, shows a lower selectivity window, particularly in rodents.[8]
Experimental Protocols
MAGL Activity Assay (Fluorogenic Substrate Method)
This protocol is adapted from methodologies used to assess the potency of MAGL inhibitors.[10][11]
Materials:
-
MAGL enzyme source (e.g., human recombinant MAGL, brain membrane preparations)
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)
-
Fluorogenic Substrate (e.g., AA-HNA)
-
Test Inhibitors (e.g., this compound, JZL184, KML29) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Ex/Em ~360/460 nm)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in DMSO.
-
Reaction Setup: In a 96-well plate, add 145 µl of assay buffer.
-
Add 5 µl of the diluted inhibitor solution to the corresponding wells.
-
Add 40 µl of the MAGL enzyme preparation (final protein concentration, e.g., 12.5 µg/ml).
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µl of the fluorogenic substrate (final concentration, e.g., 200 µM).
-
Measurement: Immediately begin measuring the fluorescence intensity at 1-minute intervals for 30 minutes using a plate reader.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence curve). Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
MAGL Signaling Pathway in Neuroinflammation
In the context of neuroinflammation, MAGL plays a critical role in balancing the levels of the anti-inflammatory endocannabinoid 2-AG and the pro-inflammatory precursor arachidonic acid. Inhibition of MAGL shifts this balance towards a neuroprotective state.
Caption: MAGL's role in neuroinflammation and its inhibition.
MAGL's Role in Cancer Progression
In several cancers, elevated MAGL expression contributes to a pro-tumorigenic lipid signaling network by increasing the availability of free fatty acids for the synthesis of signaling lipids like prostaglandins and lysophosphatidic acid (LPA), which promote cancer cell proliferation, migration, and invasion.[1]
Caption: MAGL's contribution to pro-tumorigenic signaling.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing novel MAGL inhibitors.
References
- 1. Monoacylglycerol lipase deficiency in the tumor microenvironment slows tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid control of neuroinflammation in traumatic brain injury by monoacylglycerol lipase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
